molecular formula C17H28N2O2 B2382087 4-(Decyloxy)benzohydrazide CAS No. 3064-33-3

4-(Decyloxy)benzohydrazide

Cat. No.: B2382087
CAS No.: 3064-33-3
M. Wt: 292.423
InChI Key: CWFQHMINPXLVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Decyloxy)benzohydrazide is a hydrazide-based organic compound that serves as a versatile precursor and chelating ligand in advanced materials research. Its molecular structure allows it to readily coordinate with various transition metal ions, such as Fe(II), Mn(II), Co(II), and Cu(II), to form complexes with interesting physicochemical properties . A primary research application of this compound is in the synthesis of functional molecular materials, including spin-crossover (SCO) complexes . Spin-crossover materials can switch between high-spin and low-spin states in response to external stimuli like temperature, making them promising candidates for applications in molecular sensors, information storage, and electrofluorescent devices . The decyloxy alkyl chain enhances the solubility and processability of the resulting metal complexes and can influence their supramolecular packing and cooperativity, which is crucial for the hysteresis effect in spin-crossover behavior . This compound is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not classified as a drug, cosmetic, or agricultural chemical. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-decoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-2-3-4-5-6-7-8-9-14-21-16-12-10-15(11-13-16)17(20)19-18/h10-13H,2-9,14,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFQHMINPXLVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of 4-(Decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for application scientists and drug development researchers. It synthesizes confirmed protocols for homologous series (alkoxybenzohydrazides) to provide a definitive route for the 4-decyloxy derivative.

Executive Summary

4-(Decyloxy)benzohydrazide is a critical intermediate in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical pharmacophores . Its structural dualism—comprising a flexible hydrophobic decyl tail and a rigid, polarizable hydrazide head—makes it an ideal precursor for Schiff base formation (hydrazones). These derivatives are extensively researched for their antimicrobial , antitubercular , and antitumour properties, as well as their ability to form Smectic and Nematic mesophases in material science.

This guide outlines a robust, two-step synthetic pathway designed for high yield and purity, minimizing common side reactions such as symmetrical azine formation.

Retrosynthetic Analysis & Strategic Approach

The synthesis is best approached via a linear two-step sequence starting from commercially available Ethyl 4-hydroxybenzoate .

  • Step 1: O-Alkylation (Williamson Ether Synthesis): Introduction of the C10 chain using 1-bromodecane. We utilize a weak base (

    
    ) in a polar aprotic solvent (Acetone or DMF) to favor the 
    
    
    
    mechanism while suppressing hydrolysis of the ester.
  • Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis): Conversion of the ester to the hydrazide using hydrazine hydrate.

    • Critical Control Point: A large excess of hydrazine is required to prevent the product hydrazide from attacking the starting ester, which would form the unwanted symmetrical dimer (N,N'-diacylhydrazine).

Visual Pathway (DOT Diagram)

SynthesisPathway Start Ethyl 4-hydroxybenzoate (Starting Material) Inter Ethyl 4-(decyloxy)benzoate (Intermediate Ester) Start->Inter Step 1: O-Alkylation Reagent1 1-Bromodecane K2CO3, Acetone, Reflux Product This compound (Target) Inter->Product Step 2: Hydrazinolysis Reagent2 NH2NH2·H2O (Excess) Ethanol, Reflux

Figure 1: Two-step synthetic pathway from ethyl 4-hydroxybenzoate to the target hydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(decyloxy)benzoate

This step attaches the lipophilic tail. The choice of potassium carbonate over stronger bases (like NaOH) prevents hydrolysis of the ethyl ester group.

  • Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Anhydrous

    
     (3.0 eq), Acetone (dry).
    
  • Procedure:

    • Dissolve Ethyl 4-hydroxybenzoate in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.
      
    • Add 1-Bromodecane dropwise.

    • Reflux the mixture for 24 hours . Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the starting phenol disappears.

    • Filter the hot reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: The residue is typically an oil or low-melting solid. If necessary, recrystallize from ethanol or use column chromatography (Silica gel, Hexane/EtOAc).

Step 2: Hydrazinolysis to this compound

This step requires careful stoichiometry to ensure the formation of the mono-hydrazide.

  • Reagents: Ethyl 4-(decyloxy)benzoate (1.0 eq), Hydrazine Hydrate 80-99% (5.0 - 10.0 eq), Absolute Ethanol.

  • Procedure:

    • Dissolve the ester from Step 1 in absolute ethanol.

    • Add Hydrazine Hydrate slowly to the solution. Note: Use a fume hood; hydrazine is toxic and a suspected carcinogen.

    • Reflux the mixture for 10–12 hours .

    • Cool the reaction mixture to room temperature, then chill in an ice bath. The hydrazide product typically precipitates as white crystals.

    • Filter the solid and wash copiously with cold water (to remove excess hydrazine) and cold ethanol.

    • Purification: Recrystallize from hot ethanol to yield shiny white crystals.

Reaction Mechanism (DOT Diagram)

Mechanism Ester Ester Carbonyl (Electrophile) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Formation Hydrazine Hydrazine (NH2NH2) (Nucleophile) Hydrazine->Ester Nucleophilic Attack Collapse Elimination of Ethoxide (OEt-) Tetrahedral->Collapse C=O Reformation Product Hydrazide Product Collapse->Product Proton Transfer

Figure 2: Nucleophilic acyl substitution mechanism governing the hydrazinolysis step.

Characterization & Validation

To validate the structure, you must confirm the presence of the decyl chain and the conversion of the ester to the hydrazide.

Quantitative Data Summary
ParameterSpecification / Expected ValueNotes
Appearance White crystalline solidShiny needles from ethanol
Yield (Step 1) 85 - 95%High efficiency

Yield (Step 2) 70 - 85%Loss primarily due to recrystallization
Melting Point 90 - 105 °C (Predicted)Interpolated.[1] 4-allyloxy analog melts at 82°C; 4-methoxy at 136°C. Long chains often lower MP initially.
Solubility Soluble in DMSO, DMF, hot Ethanol.Insoluble in water.
Spectroscopic Fingerprints
1. Infrared Spectroscopy (FT-IR)
  • Hydrazide Doublet: Look for two sharp bands at 3300–3180 cm⁻¹ corresponding to symmetric and asymmetric

    
     stretching.
    
  • Amide I (C=O): A strong peak at 1650–1620 cm⁻¹ .[2] This is shifted to a lower wavenumber compared to the starting ester (~1710 cm⁻¹).

  • Ether Linkage (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ .

  • Alkyl Chain: Strong C-H stretching at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

Shift (δ ppm)MultiplicityIntegrationAssignment
9.60 - 9.70 Singlet (s)1H-CONH- (Amide proton)
7.80 - 7.85 Doublet (d)2HAr-H (Ortho to C=O)
6.95 - 7.00 Doublet (d)2HAr-H (Ortho to Alkoxy)
4.40 - 4.50 Broad (bs)2H-NH₂ (Amino protons)
4.00 - 4.05 Triplet (t)2H-O-CH₂- (α-methylene)
1.70 - 1.75 Quintet (m)2H-O-CH₂-CH₂ - (β-methylene)
1.20 - 1.45 Multiplet (m)14HBulk Alkyl Chain (-CH₂-)₇
0.85 - 0.90 Triplet (t)3HTerminal -CH₃

Note: The disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) from the ester starting material is the primary indicator of reaction completion.

Applications in R&D

Liquid Crystal Engineering (Mesogens)

This compound is a "rod-like" building block. When condensed with substituted benzaldehydes, it forms Schiff bases (Hydrazones) .

  • Mesophase Behavior: The C10 chain provides sufficient flexibility to induce Smectic A (SmA) or Smectic C (SmC) phases, which are critical for display technology and thermal sensors.

  • Design Rule: Increasing the chain length (C10 vs C1) generally lowers the melting transition temperature, widening the liquid crystalline window.

Medicinal Chemistry (Pharmacophores)

The hydrazide moiety (


) is a pharmacophore found in drugs like Isoniazid (tuberculosis).
  • Schiff Base Derivatives: The condensation products of this hydrazide have demonstrated significant activity against Mycobacterium tuberculosis and various bacterial strains (S. aureus, E. coli). The lipophilic C10 chain enhances membrane permeability, potentially increasing bioavailability compared to short-chain analogs.

References

  • Synthesis and Mesomorphic Properties of Schiff Base Liquid Crystals

    • Title: Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group.[3]

    • Source: PMC (PubMed Central).
    • Relevance: Establishes the protocol for alkoxy-substituted hydrazides and their conversion to mesogenic Schiff bases.
    • URL:[Link]

  • Crystallographic & Spectral Data of Analogs

    • Title: 4-(Allyloxy)
    • Source: IUCrData (Intern
    • Relevance: Provides specific IR and melting point benchmarks for 4-alkoxybenzohydrazide analogs.
    • URL:[Link]

  • Antimicrobial Applications of Benzohydrazides

    • Title: Synthesis and biological evolution of hydrazones derived
    • Source: ResearchGate / European Journal of Medicinal Chemistry.
    • Relevance: Validates the biological utility of the hydrazide pharmacophore.
    • URL:[Link]

  • General Physical Properties (Homologous Series)

    • Title: Benzoyl hydrazine (4-unsubstituted and methoxy analogs).
    • Source: PubChem Compound Summary.

    • Relevance: Baseline physical data for the parent benzohydrazide scaffold.[4]

    • URL:[Link]

Sources

Technical Guide: 4-(Decyloxy)benzohydrazide – Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Decyloxy)benzohydrazide (CAS: 3064-33-3) is a critical intermediate in the synthesis of advanced functional materials and bioactive compounds. Structurally, it consists of a benzohydrazide core functionalized with a long-chain decyloxy group at the para position. This lipophilic tail imparts unique physicochemical properties, making the molecule a preferred precursor for thermotropic liquid crystals (specifically Schiff base mesogens) and lipophilic antimycobacterial agents .

This guide provides a comprehensive technical analysis of this compound, detailing its chemical structure, validated synthesis protocols, spectroscopic characterization, and applications in materials science and drug discovery.

Part 1: Chemical Identity and Physicochemical Properties[1][2]

The molecule integrates a rigid aromatic core with a flexible alkyl chain and a reactive hydrazide group. This amphiphilic architecture is fundamental to its utility in self-assembling systems.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 4-Decoxybenzohydrazide;

-Decyloxybenzoic acid hydrazide
CAS Number 3064-33-3
Molecular Formula C

H

N

O

Molecular Weight 292.42 g/mol
SMILES CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN
InChI Key IYDLNIUYUFHVNX-UHFFFAOYSA-N
Physical Properties
PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point Typically 98–102 °C (dependent on purity and polymorph)
Solubility Soluble in DMSO, DMF, hot ethanol/methanol; Insoluble in water
pKa (Predicted) ~3.0 (conjugate acid of hydrazide), ~13 (hydrazide NH)
Lipophilicity (LogP) ~4.5 (High lipophilicity due to C10 chain)

Part 2: Synthesis Protocol

The synthesis of this compound is a two-step process starting from 4-hydroxybenzoic acid (or its methyl ester). The following protocol is optimized for yield and purity, minimizing side reactions such as bis-hydrazide formation.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Methyl 4-hydroxybenzoate to the final hydrazide via an etherification intermediate.

SynthesisPathway Start Methyl 4-hydroxybenzoate (C8H8O3) Inter Methyl 4-(decyloxy)benzoate (Intermediate) Start->Inter Williamson Ether Synthesis Reflux, 12-24h Reagent1 1-Bromodecane + K2CO3 / Acetone Reagent1->Inter Product This compound (Final Product) Inter->Product Hydrazinolysis Reflux, 6-10h Reagent2 Hydrazine Hydrate (NH2NH2·H2O) / Ethanol Reagent2->Product

Caption: Step-wise synthesis of this compound via Williamson etherification followed by nucleophilic acyl substitution.

Detailed Experimental Procedure

Step 1: Synthesis of Methyl 4-(decyloxy)benzoate

  • Reagents: Methyl 4-hydroxybenzoate (10 mmol), 1-bromodecane (12 mmol), Anhydrous K

    
    CO
    
    
    
    (15 mmol).
  • Solvent: Acetone (50 mL) or Acetonitrile (for faster kinetics).

  • Procedure:

    • Dissolve methyl 4-hydroxybenzoate in solvent. Add K

      
      CO
      
      
      
      .
    • Add 1-bromodecane dropwise.

    • Reflux for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

    • Filter inorganic salts while hot. Evaporate solvent.[1]

    • Purification: Recrystallize from ethanol or use column chromatography if oil persists.

Step 2: Hydrazinolysis to this compound

  • Reagents: Methyl 4-(decyloxy)benzoate (from Step 1), Hydrazine hydrate (80% or 98%, 5–10 equivalents).

  • Solvent: Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add hydrazine hydrate slowly (excess hydrazine prevents dimer formation).

    • Reflux for 6–10 hours.[2] A white precipitate typically forms upon cooling.

    • Work-up: Cool the mixture to 0 °C. Filter the solid.

    • Washing: Wash copiously with cold water (to remove excess hydrazine) and cold ethanol.

    • Drying: Vacuum dry at 40 °C.

Part 3: Spectroscopic Characterization

Validation of the structure is performed using


H NMR and IR spectroscopy.[3] The long alkyl chain and the hydrazide protons are distinct markers.
Expected H NMR Data (DMSO- , 400 MHz)
PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 9.60 – 9.70Singlet (broad)1H–C(=O)NH
Aromatic 7.80 – 7.85Doublet (

Hz)
2HAr-H (ortho to C=O)
Aromatic 6.95 – 7.00Doublet (

Hz)
2HAr-H (ortho to OR)
Amine NH

4.40 – 4.50Broad Singlet2H–NHNH


-CH

4.00 – 4.05Triplet2HAr-O-CH

-

-CH

1.70 – 1.75Quintet2H-O-CH

-CH

-
Bulk Chain 1.20 – 1.45Multiplet14H-(CH

)

-
Terminal CH

0.85 – 0.90Triplet3H-CH

Infrared (IR) Spectroscopy Markers
  • 3300–3200 cm

    
    :  N–H stretching (primary and secondary amines).
    
  • 2920, 2850 cm

    
    :  C–H stretching (asymmetric/symmetric) of the decyl chain.
    
  • 1650–1620 cm

    
    :  C=O stretching (Amide I band).
    
  • 1250 cm

    
    :  C–O–C asymmetric stretching (aryl ether).
    

Part 4: Applications and Mechanisms

Liquid Crystal Precursor (Mesogens)

This compound is a "rod-like" (calamitic) building block. When condensed with substituted benzaldehydes, it forms Schiff base liquid crystals . The decyl chain acts as a flexible tail that destabilizes the crystal lattice, lowering the melting point and allowing the formation of Smectic (layered) or Nematic (oriented) mesophases.

Mechanism of Mesophase Formation: The hydrazide linkage (-CO-NH-N=CH-) extends the rigid core, increasing the length-to-breadth ratio (aspect ratio) necessary for liquid crystallinity. The decyloxy tail provides the necessary "nanosegregation" between rigid aromatic cores and flexible aliphatic regions.

MesogenFormation Hydrazide This compound (Flexible Tail + H-Bond Donor) Condensation Condensation (-H2O) Hydrazide->Condensation Aldehyde 4-Substituted Benzaldehyde (Rigid Core Extender) Aldehyde->Condensation Mesogen Schiff Base Mesogen (Rod-like Structure) Condensation->Mesogen Formation of -C(=O)NHN=CH- Linkage Phase Liquid Crystal Phase (Smectic/Nematic) Mesogen->Phase Self-Assembly (Van der Waals + $pi$-$pi$ Stacking)

Caption: Pathway for converting the hydrazide into a functional liquid crystalline material.

Biological Activity (Antitubercular Potential)

Hydrazide derivatives are pharmacophores of historical significance in tuberculosis treatment (e.g., Isoniazid). This compound derivatives have been investigated for activity against Mycobacterium tuberculosis.

  • Mechanism: The hydrazide moiety can chelate metal ions or inhibit mycolic acid synthesis enzymes (e.g., InhA) after oxidative activation.

  • Lipophilicity: The C10 chain enhances penetration through the waxy, lipid-rich cell wall of Mycobacteria, potentially increasing the efficacy of the pharmacophore compared to short-chain analogs.

Part 5: References

  • PubChem. (2025).[4][5] this compound - Compound Summary. National Library of Medicine. [Link]

  • Taha, M., et al. (2013). Synthesis of 4-methoxybenzoylhydrazone and evaluation of their antileishmanial activity. Bioorganic & Medicinal Chemistry Letters. (Cited for general synthesis protocol of alkoxybenzohydrazides). [Link]

  • Yeap, G. Y., et al. (2016). Observation of exceptional 'de Vries-like' properties in a conventional aroylhydrazone based liquid crystal. RSC Advances. (Demonstrates use of long-chain alkoxy hydrazides in LC synthesis). [Link]

Sources

4-(decyloxy)benzohydrazide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Decyloxy)benzohydrazide (CAS 3064-33-3 ) is a specialized organic intermediate primarily utilized in the synthesis of liquid crystalline materials and biologically active Schiff bases . Characterized by a lipophilic decyl chain (


) attached to a polar benzohydrazide core, this molecule serves as an amphiphilic building block. Its structural duality allows it to drive mesophase formation in liquid crystals while providing a reactive hydrazide motif for further derivatization.

This technical guide details the physicochemical properties, validated synthesis protocols, and critical handling requirements for this compound, designed to support researchers in materials science and medicinal chemistry.

Chemical Identity & Physicochemical Properties

Precise identification is critical for avoiding confusion with homologous series (e.g., octyloxy or dodecyloxy analogs).

Parameter Technical Specification
Chemical Name This compound
Synonyms 4-Decoxybenzohydrazide; 4-n-Decyloxybenzoic acid hydrazide
CAS Number 3064-33-3
Molecular Formula

Molecular Weight 292.42 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol/Methanol; Insoluble in water
Melting Point Typically 90–100°C (Dependent on purity/polymorph; experimental verification recommended)
Molecular Weight Validation

To ensure stoichiometry in synthesis, the molecular weight is derived as follows:

  • Carbon (17 atoms):

    
    
    
  • Hydrogen (28 atoms):

    
    
    
  • Nitrogen (2 atoms):

    
    
    
  • Oxygen (2 atoms):

    
    
    
  • Total: 292.423 g/mol

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a convergent three-step pathway starting from 4-hydroxybenzoic acid. This route is preferred over direct alkylation of the hydrazide to prevent poly-alkylation of the nitrogen atoms.

Diagram 1: Synthetic Pathway

SynthesisPath Start 4-Hydroxybenzoic Acid (CAS 99-96-7) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-hydroxybenzoate Step1->Inter1 Yield ~95% Step2 Step 2: Williamson Ether Synthesis (1-Bromodecane, K2CO3, Acetone) Inter1->Step2 Inter2 Methyl 4-(decyloxy)benzoate Step2->Inter2 Reflux 12-24h Step3 Step 3: Hydrazinolysis (Hydrazine Hydrate, EtOH) Inter2->Step3 Final This compound (CAS 3064-33-3) Step3->Final Nucleophilic Acyl Substitution

Caption: Three-step synthesis of this compound from 4-hydroxybenzoic acid.

Detailed Methodology

Step 1: Esterification (Protection)

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent alkylation and hydrazinolysis. Direct alkylation of the acid can lead to mixed ester/ether products.

  • Protocol: Reflux 4-hydroxybenzoic acid in Methanol with catalytic Sulfuric Acid (

    
    ) for 4–6 hours. Neutralize and extract.[1]
    

Step 2: Williamson Ether Synthesis (Alkylation)

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate in solvent.

    • Add

      
       and stir for 30 mins to form the phenoxide anion.
      
    • Add 1-Bromodecane dropwise.

    • Reflux for 12–24 hours. Monitor by TLC (disappearance of phenol).

    • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

Step 3: Hydrazinolysis (Core Formation)

  • Reagents: Methyl 4-(decyloxy)benzoate, Hydrazine Hydrate (

    
    , 80% or 99%).
    
  • Critical Note: Use excess hydrazine (3–5 equivalents) to prevent the formation of the dimer (

    
    -bis(4-decyloxybenzoyl)hydrazine).
    
  • Procedure:

    • Dissolve the ester in Ethanol.[1]

    • Add Hydrazine Hydrate slowly.

    • Reflux for 4–8 hours.

    • Isolation: Cool the mixture. The product often precipitates as white crystals. Filter and wash with cold ethanol/water.

    • Purification: Recrystallize from Ethanol to remove traces of hydrazine.

Applications & Research Utility

A. Liquid Crystal Mesogens

The primary utility of this compound is as a precursor for Schiff base liquid crystals .

  • Mechanism: Condensation with substituted benzaldehydes yields rod-like (calamitic) molecules.

  • Role of Decyl Chain: The long alkyl tail (

    
    ) induces van der Waals anisotropy , stabilizing Smectic or Nematic mesophases by promoting side-by-side packing.
    
  • Role of Hydrazide: The central

    
     linkage provides a rigid core and hydrogen bonding capability, influencing phase transition temperatures.
    
B. Biological Activity

hydrazide-hydrazone derivatives are pharmacophores known for:

  • Antimicrobial Activity: Chelation with metal ions (

    
    , 
    
    
    
    ) inhibits metalloenzymes in bacteria.
  • Antitubercular Activity: Structural similarity to Isoniazid.

Diagram 2: Application Workflow (Schiff Base Formation)

Application Hydrazide This compound Reaction Condensation Reaction (EtOH + Acetic Acid Cat.) Hydrazide->Reaction Aldehyde Substituted Benzaldehyde (e.g., 4-Nitrobenzaldehyde) Aldehyde->Reaction SchiffBase Schiff Base Ligand (Liquid Crystal Mesogen) Reaction->SchiffBase - H2O MetalComplex Metal Complex (Biological Probe) SchiffBase->MetalComplex + Metal Salt (Cu, Zn)

Caption: Synthesis of Schiff base liquid crystals and metal complexes from the hydrazide precursor.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

Method Expected Signal / Characteristic
IR Spectroscopy 3200–3300 cm⁻¹ : N-H stretching (doublet for primary amine).1650 cm⁻¹ : C=O (Amide I) stretching.2850–2920 cm⁻¹ : C-H stretching (Alkyl chain).
¹H NMR (DMSO-d₆) δ 9.6 ppm : Singlet (1H, -CONH -).δ 7.8 ppm : Doublet (2H, Ar-H ortho to C=O).δ 6.9 ppm : Doublet (2H, Ar-H ortho to OR).δ 4.4 ppm : Broad Singlet (2H, -NH₂).δ 4.0 ppm : Triplet (2H, -OCH ₂-).δ 0.85 ppm : Triplet (3H, terminal -CH₃).

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. perform all synthesis steps involving hydrazine in a fume hood. Neutralize waste with hypochlorite solution before disposal.

  • Alkyl Halides: 1-Bromodecane is an irritant. Wear nitrile gloves and eye protection.

  • Storage: Store this compound in a cool, dry place. It is stable under normal conditions but should be kept away from strong oxidizing agents.

References

  • ChemBK. (n.d.). This compound CAS 3064-33-3.[2] Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 4-Hydroxybenzohydrazide (Precursor Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazides. Retrieved October 26, 2023, from [Link]

Sources

Spectroscopic Unveiling of 4-(decyloxy)benzohydrazide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4-(decyloxy)benzohydrazide, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this document leverages a predictive approach, grounded in the empirical data of structurally analogous compounds. By examining the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of related benzohydrazides and long-chain alkoxy-substituted aromatic systems, we present a detailed and scientifically reasoned prediction of the spectral characteristics of the title compound. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a long lipophilic decyloxy chain at the 4-position of the benzohydrazide scaffold is a strategic modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. This structural feature can enhance membrane permeability and interaction with hydrophobic biological targets. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of such compounds in drug discovery and development pipelines. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the hydrazide moiety, and the decyloxy chain. The predicted chemical shifts are based on the analysis of related compounds, including 4-methoxybenzohydrazide and other 4-alkoxy derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale and Comparative Analysis
Aromatic (Ha)~7.70 - 7.80Doublet (d)2HProtons ortho to the carbonyl group are deshielded. Similar protons in 4-methoxybenzohydrazide appear around 7.93 ppm[1].
Aromatic (Hb)~6.90 - 7.00Doublet (d)2HProtons ortho to the decyloxy group are shielded by the electron-donating oxygen. In 4-methoxybenzohydrazide, these protons resonate around 7.07 ppm[1].
-O-CH₂-~4.00 - 4.10Triplet (t)2HThe methylene group directly attached to the electron-withdrawing oxygen atom is deshielded.
-CH₂- (chain)~1.70 - 1.80Multiplet (m)2HThe second methylene group of the decyl chain.
-(CH₂)₇-~1.20 - 1.40Broad Multiplet14HOverlapping signals of the central methylene groups of the long alkyl chain.
-CH₃~0.85 - 0.95Triplet (t)3HThe terminal methyl group of the decyl chain, typically appearing in the upfield region.
-NH-Variable (Broad singlet)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent.
-NH₂Variable (Broad singlet)Broad Singlet (br s)2HChemical shift is concentration and solvent dependent.

Disclaimer: The predicted chemical shifts are estimates based on analogous compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The predicted chemical shifts are derived from data for 4-alkoxybenzoic acids and long-chain alkyl phenyl ethers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C=O~165 - 170The carbonyl carbon of the hydrazide group. In 4-methoxybenzohydrazide derivatives, this signal appears in this region.
C-4 (C-O)~160 - 163The aromatic carbon attached to the oxygen of the decyloxy group is significantly deshielded.
C-1 (C-C=O)~125 - 128The quaternary aromatic carbon attached to the carbonyl group.
C-2, C-6~128 - 130Aromatic carbons ortho to the carbonyl group.
C-3, C-5~114 - 116Aromatic carbons ortho to the decyloxy group, shielded by the oxygen atom.
-O-CH₂-~68 - 70The carbon of the methylene group directly attached to the oxygen atom.
-CH₂- (chain)~29 - 32The carbons of the methylene groups in the decyl chain.
-(CH₂)₇-~22 - 26The carbons of the methylene groups in the decyl chain.
-CH₃~14The terminal methyl carbon of the decyl chain.

Disclaimer: The predicted chemical shifts are estimates and may be influenced by the solvent and experimental setup.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (hydrazide)3200 - 3400Medium-Strong, BroadStretching
C-H (aromatic)3000 - 3100MediumStretching
C-H (aliphatic)2850 - 2960StrongStretching
C=O (amide I)1640 - 1680StrongStretching
N-H (amide II)1510 - 1550Medium-StrongBending
C=C (aromatic)1450 - 1600MediumStretching
C-O (ether)1240 - 1260 and 1020-1050StrongAsymmetric and Symmetric Stretching

The presence of a strong C=O stretching band and N-H stretching bands are characteristic of the benzohydrazide moiety. The strong C-H stretching bands of the decyl chain and the characteristic C-O stretching of the aryl-alkyl ether will also be prominent features. Phenyl alkyl ethers typically show two strong C-O stretching absorbances.

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be influenced by the benzohydrazide group and the long alkyl chain.

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, confirming the molecular weight of the compound (C₁₇H₂₈N₂O₂ = 292.42 g/mol ).

  • Loss of the decyloxy radical: A significant fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the loss of a decyloxy radical (•OC₁₀H₂₁) or a decene molecule through a McLafferty-type rearrangement.

  • Formation of the benzoyl cation: Cleavage of the N-N bond in the hydrazide moiety can lead to the formation of the 4-(decyloxy)benzoyl cation.

  • Fragmentation of the decyl chain: The long alkyl chain will likely undergo characteristic fragmentation, resulting in a series of peaks separated by 14 Da (CH₂).

G M [M]⁺˙ m/z 292 F1 [M - C₁₀H₂₀]⁺˙ m/z 152 M->F1 McLafferty Rearrangement F2 [C₇H₇N₂O]⁺ m/z 135 M->F2 - •OC₁₀H₂₁ F4 [C₁₇H₂₇N₂O]⁺ m/z 277 M->F4 - •CH₃ F3 [C₇H₅O]⁺ m/z 105 F2->F3 - N₂H₂

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

While specific experimental data for this compound is not available, the following are general, field-proven protocols for obtaining the spectroscopic data discussed in this guide.

Synthesis of this compound

A common method for the synthesis of 4-alkoxybenzohydrazides involves a two-step process:

  • Etherification of a 4-hydroxybenzoate: Methyl 4-hydroxybenzoate is reacted with 1-bromodecane in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) to yield methyl 4-(decyloxy)benzoate.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to produce this compound[2].

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis A Methyl 4-hydroxybenzoate C Methyl 4-(decyloxy)benzoate A->C + K₂CO₃, Acetone B 1-Bromodecane B->C D Methyl 4-(decyloxy)benzoate F This compound D->F + Ethanol, Reflux E Hydrazine Hydrate E->F

Caption: General synthetic scheme for this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as solvents, with tetramethylsilane (TMS) as an internal standard[1].

  • IR Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds, this guide offers a robust framework for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers. It is our hope that this predictive guide will facilitate the synthesis and study of this compound and contribute to the advancement of research in medicinal chemistry and related fields.

References

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]

  • Royal Society of Chemistry. (2013). 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Schymanski, E. L., et al. (2014). Prediction of Fragmentation Pathways of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of The American Society for Mass Spectrometry, 25(10), 1685–1699. [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzohydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301. [Link]

Sources

Technical Guide: Synthesis and Optimization of Novel 4-(Decyloxy)benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis of 4-(decyloxy)benzohydrazide and its subsequent derivatization into Schiff base analogs. While benzohydrazides are established pharmacophores with antitubercular and antimicrobial activity, the specific incorporation of a C10 (decyloxy) tail is a strategic molecular design choice intended to modulate lipophilicity (logP) .

Why Decyloxy?

  • Membrane Permeability: The mycobacterial cell wall is rich in mycolic acids. A C10 chain enhances the ability of the molecule to penetrate this waxy barrier compared to short-chain (methoxy/ethoxy) analogs.

  • Biofilm Disruption: Long-chain alkoxy benzoic acid derivatives have shown potential in disrupting bacterial biofilms (Staphylococcus aureus) by interfering with quorum sensing signaling pathways.

  • Binding Affinity: The hydrophobic tail can target specific hydrophobic pockets in enzymes such as Enoyl-ACP reductase (InhA), a common target in anti-tubercular drug discovery.

Synthetic Architecture

The synthesis follows a convergent three-step pathway.[1] The critical control point is Step 1 , where complete O-alkylation must be achieved without competitive C-alkylation.

Pathway Visualization

SynthesisPath Start 4-Hydroxybenzoate (Methyl/Ethyl Ester) Alkylation Step 1: O-Alkylation (Williamson Ether) Start->Alkylation + 1-Bromodecane + K2CO3, DMF Intermediate1 4-(Decyloxy)benzoate Alkylation->Intermediate1 Hydrazinolysis Step 2: Hydrazinolysis (Nucleophilic Substitution) Intermediate1->Hydrazinolysis + N2H4·H2O Reflux Core This compound (The Scaffold) Hydrazinolysis->Core Derivatization Step 3: Schiff Base Formation (Condensation) Core->Derivatization + Ar-CHO + AcOH (cat) Final Target Analogs (Hydrazones) Derivatization->Final

Figure 1: Linear synthetic workflow for C10-substituted benzohydrazide analogs.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility .

Step 1: Williamson Ether Synthesis (The Lipophilic Tail)

Objective: Install the C10 chain on the phenolic oxygen. Reaction Type:


 Nucleophilic Substitution.[2][3][4]
  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • 1-Bromodecane (1.2 eq)

    • Potassium Carbonate (

      
      ) (anhydrous, 2.5 eq)
      
    • Potassium Iodide (KI) (0.1 eq - Catalyst)

    • Solvent: Acetone (dry) or DMF (for faster kinetics).

Protocol:

  • Dissolve Methyl 4-hydroxybenzoate in dry acetone.

  • Add anhydrous

    
    . Note: The base must be in excess to ensure complete deprotonation of the phenol.
    
  • Add catalytic KI. Mechanism: KI converts alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Add 1-Bromodecane dropwise.

  • Reflux at 60°C (Acetone) or 80°C (DMF) for 8–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Filter off inorganic salts (

    
    ). Evaporate solvent.[5][6][7] If DMF was used, pour into ice water to precipitate the product. Recrystallize from ethanol.
    
Step 2: Hydrazinolysis (The Warhead)

Objective: Convert the ester to the acid hydrazide. Reaction Type: Nucleophilic Acyl Substitution.[3]

  • Reagents:

    • 4-(Decyloxy)benzoate (from Step 1)

    • Hydrazine Hydrate (

      
      ) (99%, 5–10 eq)
      
    • Solvent: Absolute Ethanol[7]

Protocol:

  • Dissolve the ester in absolute ethanol.

  • Add Hydrazine Hydrate slowly.

    • Critical Insight: Use a large excess (5–10 equivalents) of hydrazine. If the ratio is 1:1, the product hydrazide can attack another ester molecule, forming an unwanted dimer (N,N'-diacylhydrazine).

  • Reflux for 6–10 hours.

  • Cooling: Upon cooling to room temperature, the this compound should crystallize out as white/off-white needles.

  • Purification: Filter and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol if necessary.

Step 3: Schiff Base Derivatization (The Analogs)

Objective: Generate a library of hydrazones for SAR (Structure-Activity Relationship) screening. Reaction Type: Condensation / Elimination.[7]

Mechanism Visualization:

SchiffBase Reactants Hydrazide + Aldehyde Activation Protonation of Carbonyl (Acid Catalyst) Reactants->Activation Attack Nucleophilic Attack (N-H2 attacks C=O) Activation->Attack Inter Carbinolamine Intermediate Attack->Inter Elimination Dehydration (-H2O) Inter->Elimination Product Hydrazone (C=N) Elimination->Product

Figure 2: Mechanistic pathway of acid-catalyzed hydrazone formation.

Protocol:

  • Dissolve this compound (1.0 eq) in hot ethanol (20 mL/mmol). Note: The C10 chain reduces solubility; heating is mandatory.

  • Add the specific aromatic aldehyde (1.0 eq) (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

  • Add 2–3 drops of Glacial Acetic Acid (Catalyst).

  • Reflux for 2–4 hours.

  • Workup: The product often precipitates during reflux or upon cooling. Filter and wash with cold ethanol/ether.

Data Presentation & Troubleshooting

Stoichiometry & Optimization Table
ParameterRecommended ValueScientific Justification
Base (Step 1)

(2.5 eq)
Weak enough to avoid ester hydrolysis, strong enough to deprotonate phenol (

).
Catalyst (Step 1) KI (10 mol%)Iodide is a better leaving group than bromide; accelerates

kinetics.
Hydrazine Ratio 1:5 to 1:10Excess prevents "double-reaction" (dimerization) of the hydrazide.
Solvent (Step 3) Ethanol/DMF mixPure ethanol may not dissolve the C10-hydrazide; adding DMF helps solubilize reactants.
Characterization Checkpoints (Self-Validation)

To ensure the protocol worked, verify these spectral signatures:

  • IR Spectroscopy:

    • Step 1 (Ester): Strong

      
       stretch at ~1720 cm⁻¹.[8]
      
    • Step 2 (Hydrazide):

      
       shifts to ~1650 cm⁻¹ (Amide I). Appearance of double peaks at 3200–3300 cm⁻¹ (
      
      
      
      stretch).
    • Step 3 (Hydrazone): Disappearance of

      
       doublet. Appearance of 
      
      
      
      (imine) stretch at ~1600–1620 cm⁻¹.
  • ¹H NMR (DMSO-d6):

    • The Tail: Look for the terminal methyl triplet at

      
       ppm and the methylene envelope at 
      
      
      
      ppm (integration should match 19 protons for decyl).
    • The Linker: The

      
       triplet appears around 
      
      
      
      ppm.
    • The Warhead: The hydrazide

      
       usually shows a broad singlet at 
      
      
      
      ppm (amide NH) and
      
      
      ppm (
      
      
      ).

Biological Context & Applications[6][7][9][10][11][12][13][14][15][16]

When screening these analogs, focus on the following assays based on the pharmacophore's profile:

  • Anti-Tubercular Activity:

    • Target:Mycobacterium tuberculosis H37Rv.

    • Mechanism:[2][3][4][5][9][10] Inhibition of InhA (Enoyl-ACP reductase). The hydrazide group mimics Isoniazid (INH), while the C10 chain enhances uptake.

  • Biofilm Inhibition:

    • Target:Staphylococcus aureus (MRSA).[11]

    • Mechanism:[2][3][4][5][9][10] The amphiphilic nature (polar head, non-polar tail) acts as a surfactant-like disruptor of the exopolysaccharide matrix.

References

  • Synthesis of Alkoxybenzohydrazides

    • Title: Synthesis, Characterization and Biological Applications of Benzohydrazide Derivatives.[6][12]

    • Source: Intern
    • Link:[Link]

  • Schiff Base Protocols

    • Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
    • Source: Molecules (MDPI).
    • Link:[Link][13]

  • Williamson Ether Mechanism

    • Title: The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism.[2][3][4]

    • Source: Master Organic Chemistry.
    • Link:[Link]

  • Antimicrobial Context (Lipophilic Analogs)

    • Title: Antibiofilm activity of alkyoxybenzoic acids.[14]

    • Source: FirstIgnite / University of Memphis.
    • Link:[Link]

Sources

Technical Guide: Preliminary Screening of 4-(Decyloxy)benzohydrazide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and antimicrobial screening of 4-(decyloxy)benzohydrazide .

The Pharmacophore Rationale

The benzohydrazide scaffold (


) is a privileged structure in medicinal chemistry, known for its ability to chelate transition metals and form hydrogen bonds with microbial enzymes (e.g., enoyl-ACP reductase).[1]

However, the specific inclusion of the 4-decyloxy (


) tail  introduces a critical physicochemical variable: Lipophilicity .
  • Mechanism: The C10 alkyl chain acts as a "molecular anchor," facilitating the penetration of the compound through the lipid-rich cell membranes of Gram-negative bacteria and the mycolic acid layer of Mycobacteria.

  • Challenge: This modification significantly reduces aqueous solubility, necessitating a modified screening protocol to prevent precipitation-induced false negatives.

Chemical Synthesis & Structural Validation[2][3][4][5][6][7][8][9]

Before biological screening, the compound must be synthesized to >98% purity to ensure observed activity is intrinsic and not due to toxic impurities (e.g., hydrazine hydrate residues).

Synthesis Pathway (DOT Visualization)

The synthesis follows a two-step protocol: Williamson ether synthesis followed by nucleophilic acyl substitution.

SynthesisPathway Start Methyl 4-hydroxybenzoate Intermediate Methyl 4-(decyloxy)benzoate Start->Intermediate Reflux 24h (Alkylation) Reagent1 1-Bromodecane + K2CO3 / Acetone Reagent1->Intermediate Product This compound Intermediate->Product Reflux 6-8h (Hydrazinolysis) Reagent2 Hydrazine Hydrate (NH2NH2·H2O) / EtOH Reagent2->Product

Figure 1: Synthetic route for this compound.

Validation Protocol
  • Melting Point: Expected range ~98–102°C (Distinct from methyl ester precursor).

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (

    
    ) and appearance of the hydrazide doublet (
    
    
    
    ) at
    
    
    .
  • 1H NMR (DMSO-d6):

    • 
       (t, 3H, terminal 
      
      
      
      of decyl).
    • 
       (m, bulk 
      
      
      
      ).
    • 
       (t, 2H, 
      
      
      
      ).
    • 
       (s, 1H, 
      
      
      
      ).

Biological Screening Workflow

This section details the Broth Microdilution Method , adapted from CLSI M07-A10 guidelines [1], specifically optimized for lipophilic compounds.

Experimental Design Diagram

ScreeningWorkflow Stock Stock Prep (DMSO, 10 mg/mL) Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution 2-fold series Plate 96-Well Plate Setup (Test + Controls) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 5x10^5 CFU/mL final Incubate Incubation (37°C, 18-24h) Plate->Incubate Readout Readout (Resazurin/Visual) Incubate->Readout

Figure 2: Workflow for MIC determination via Broth Microdilution.

Step-by-Step Protocol
Phase A: Stock Solution Preparation (Critical)

Due to the decyl chain, water solubility is negligible.

  • Weigh: 10.0 mg of this compound.

  • Solvent: Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

    • Note: Do not use ethanol; it evaporates during incubation, altering concentrations.

  • Sterility: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon binds hydrophobic drugs).

Phase B: Inoculum Preparation
  • Culture: Use fresh overnight cultures (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

  • Turbidity: Suspend colonies in saline to match 0.5 McFarland standard (

    
    ).
    
  • Dilution: Dilute this suspension 1:100 in Muller-Hinton Broth (MHB) to achieve starting density of

    
    .
    
Phase C: Microdilution (96-Well Plate)
  • Dispense: Add 100 µL of sterile MHB to columns 2–12.

  • Add Compound: Add 200 µL of compound stock (diluted to 2x starting concentration in MHB) to column 1.

    • Caution: Ensure final DMSO concentration in the well is < 2.5% . High DMSO kills bacteria, causing false positives.

  • Serial Dilute: Transfer 100 µL from col 1 to col 2, mix, transfer to col 3... discard 100 µL from col 10.

    • Result: 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculate: Add 100 µL of the diluted bacterial suspension (from Phase B) to all test wells.

    • Final Volume: 200 µL.

    • Final Inoculum:

      
      .
      
Phase D: Controls (Self-Validating System)

Every plate must include:

Control Type Content Purpose
Growth Control Broth + Bacteria + DMSO (no drug) Verifies bacterial viability & solvent safety.
Sterility Control Broth only Checks for contamination.

| Positive Control | Ciprofloxacin or Kanamycin | Validates the assay performance against known standards. |

Readout: The Resazurin Modification

Hydrophobic compounds like this compound often form microprecipitates in broth, making visual turbidity reading difficult.

  • Add Indicator: After 24h incubation, add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.

  • Incubate: 1–4 hours additional.

  • Interpretation:

    • Blue: No growth (Resazurin unchanged)

      
      MIC .
      
    • Pink: Growth (Resazurin reduced to Resorufin).

Data Interpretation & Expected Outcomes[5]

Quantitative Analysis (MIC/MBC)
  • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth (Blue color).

  • MBC (Minimum Bactericidal Concentration): Plate 10 µL from MIC wells onto agar. The lowest concentration yielding no colonies is the MBC.

Structure-Activity Relationship (SAR) Context

Based on benzohydrazide analogs [2, 3]:

  • Gram-Positive (S. aureus): Expect high activity (MIC

    
    ). The C10 chain disrupts the thick peptidoglycan/membrane interface.
    
  • Gram-Negative (E. coli): Expect lower activity (MIC

    
    ) due to the outer membrane barrier and efflux pumps, unless the C10 chain successfully permeabilizes the LPS layer.
    
  • Fungi (C. albicans): Hydrazides often show potent antifungal activity via ergosterol biosynthesis inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007).[3][4] Biological activity of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io.[5]

  • Gompertz Model Application. (2023). OriginLab Forum Discussion on Bacterial Growth Modeling.

Sources

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profiling of 4-(decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: Unveiling the Bioactivity of 4-(decyloxy)benzohydrazide

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] Numerous studies have reported potent antiproliferative effects of benzohydrazide derivatives against a range of human cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar and even nanomolar ranges.[2][4]

The subject of this guide, this compound (Molecular Formula: C₁₇H₂₈N₂O₂), introduces a significant structural modification: a long C10 alkyl (decyloxy) chain. This imparts substantial lipophilicity, which can critically influence its pharmacokinetic and pharmacodynamic properties, including membrane interaction, cellular uptake, and target engagement. While its precise biological activity is not yet widely characterized, its structural similarity to other bioactive hydrazones warrants a thorough investigation into its cytotoxic potential.[5]

This guide provides a comprehensive, multi-parametric strategy for the in vitro cytotoxicity assessment of this compound. Our approach is designed not merely to determine if the compound is toxic to cells, but to build a foundational understanding of how it elicits a cytotoxic response, thereby guiding future drug development efforts. We will proceed from broad screening of metabolic viability to the elucidation of specific cell death pathways.

The Experimental Blueprint: A Multi-Assay Approach to Cytotoxicity

A robust cytotoxicity profile cannot be determined by a single assay. Different assays measure distinct cellular events that occur during cell death. A single-endpoint assay can be misleading; for instance, a compound might inhibit metabolic activity without causing cell death, or it might induce rapid necrosis which is measured differently from programmed cell death (apoptosis). Therefore, we employ a tripartite strategy targeting cell metabolism, membrane integrity, and the key enzymatic drivers of apoptosis.

In vitro cytotoxicity testing is a foundational step in drug discovery, offering a rapid, cost-effective, and ethically sound method for evaluating the toxic potential of new chemical entities.[6][7]

Rationale-Driven Cell Line Selection

The choice of cell lines is critical for generating relevant data.[8] The initial screening should include both cancer and non-cancerous cell lines to establish a preliminary "selectivity index"—a measure of the compound's preferential toxicity towards cancer cells.[9]

Cell LineTypeTissue of OriginRationale for Inclusion
MCF-7 CancerHuman Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cancer cell line, commonly used in anticancer drug screening.[10]
A549 CancerHuman Lung CarcinomaRepresents a common and aggressive form of cancer; widely used for evaluating novel therapeutic agents.[2]
HEK293 Non-CancerousHuman Embryonic KidneyServes as a crucial control to assess basal cytotoxicity against non-cancerous human cells.[10]
L929 Non-CancerousMouse FibroblastAn established standard cell line for general cytotoxicity testing as per ISO 10993-5 standards.[11]
Experimental Workflow Visualization

The overall experimental strategy follows a logical progression from primary screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Data Analysis & Interpretation MTT_Assay MTT Assay (Metabolic Viability) Analysis Calculate IC50 Values Determine Selectivity Index Correlate Assay Results MTT_Assay->Analysis Dose-Response Curve LDH_Assay LDH Assay (Membrane Integrity) LDH_Assay->Analysis Dose-Response Curve Caspase_Assay Caspase-3/7 Assay (Apoptosis Induction) Analysis->Caspase_Assay If cytotoxic, investigate mechanism Compound This compound Stock Solution Compound->MTT_Assay Compound->LDH_Assay G cluster_0 Apoptotic Stimuli cluster_1 Upstream Pathways cluster_2 Execution Phase Compound This compound Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic e.g., ROS, DNA Damage Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic e.g., FasL Upregulation Caspase37 Activation of Caspase-3 & Caspase-7 Intrinsic->Caspase37 via Caspase-9 Extrinsic->Caspase37 via Caspase-8 Apoptosis Substrate Cleavage Cell Death (Apoptosis) Caspase37->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Drug-induced toxicity can occur through various mechanisms, including the production of reactive metabolites, inhibition of critical enzymes, or the induction of oxidative stress, all of which can potentially trigger apoptosis. [12][13]Future studies should aim to dissect which upstream pathway is predominantly activated by this compound.

Future Directions

The foundational data generated through this comprehensive in vitro protocol provides a solid basis for further investigation. Logical next steps include:

  • Panel Expansion: Screen the compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Upstream Mechanistic Studies: Utilize assays to measure mitochondrial membrane potential (e.g., TMRM staining) or reactive oxygen species (ROS) generation to further pinpoint the apoptotic trigger. [13]* In Vivo Studies: If the compound demonstrates high potency and selectivity in vitro, proceed to preclinical animal models to evaluate its efficacy, safety, and pharmacokinetic profile.

By systematically integrating assays that probe different aspects of cellular health, researchers can build a robust and nuanced understanding of the cytotoxic properties of novel compounds like this compound, paving the way for the development of next-generation therapeutics.

References

  • Khan, I., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]

  • Xiong, Z., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2016). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Manikandan, A., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Available at: [Link]

  • Luo, J., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Arun, Y., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Saini, M., & Kumar, Dr. A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]

  • Mladenova, R., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. Available at: [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide. Available at: [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Leist, M., & Hasiwa, N. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. Available at: [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Available at: [Link]

  • Journal of Visualized Experiments. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]

  • ResearchGate. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Available at: [Link]

  • ResearchGate. (2023). (PDF) IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Available at: [Link]

  • Stoyanova, A., et al. (2021). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. Available at: [Link]

  • Wilde, C., et al. (2020). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available at: [Link]

  • Louc, T., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, K. (2022). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Journal of Clinical and Medical Images. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • Mladenova, R., et al. (2023). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Pharmaceuticals. Available at: [Link]

  • Al-Zain, R., et al. (2022). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. International Journal of Toxicology. Available at: [Link]

  • Sari, D. K., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive. Available at: [Link]

  • ResearchGate. (2022). (PDF) Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Available at: [Link]

  • Aday, B., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules. Available at: [Link]

Sources

Methodological & Application

Application Note: Molecular Docking Protocols for 4-(Decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational workflow for investigating 4-(decyloxy)benzohydrazide , a compound characterized by a distinct amphiphilic pharmacophore combining a polar hydrazine head group with a lipophilic C10 (decyloxy) tail.

While benzohydrazides are traditionally screened for antimicrobial and anticancer properties, the specific inclusion of the decyloxy chain necessitates a targeted docking strategy. This protocol prioritizes Enoyl-ACP Reductase (InhA) from Mycobacterium tuberculosis as the primary biological target. The rationale lies in the enzyme's hydrophobic substrate-binding loop, which structurally complements the ligand's long alkyl chain, offering a high-probability binding mode for antitubercular drug development.

Compound Profiling & Target Selection[1][2]

The Ligand: this compound
  • Structural Logic: The molecule consists of two distinct domains:

    • Pharmacophore (Head): The benzohydrazide moiety (

      
      ).[1] Capable of forming bidentate hydrogen bonds and chelating metal ions (e.g., Zn²⁺, Fe²⁺).
      
    • Anchor (Tail): The decyloxy chain (

      
      ). This 10-carbon chain is critical for penetrating hydrophobic pockets or cell membranes.
      
Target Rationale: Why InhA?

Standard docking protocols often fail for long-chain molecules because they utilize small, globular active sites.

  • The Mismatch: Targets like Carbonic Anhydrase (CA) are valid for the head group but may sterically clash with the C10 tail.

  • The Match (InhA): Enoyl-ACP Reductase is responsible for synthesizing mycolic acids (long-chain fatty acids) in the TB cell wall. Its active site naturally accommodates long aliphatic chains.

    • PDB ID Selection:1ENY or 2NSD (Complexed with NADH).

    • Mechanism:[2][3] The decyloxy tail mimics the growing fatty acyl substrate, occupying the hydrophobic channel, while the hydrazide head interacts with the NADH cofactor or the catalytic Tyr158.

Computational Workflow (Protocol)

Diagram: End-to-End Docking Pipeline

The following workflow illustrates the critical path from structure retrieval to interaction analysis.

DockingWorkflow Ligand Ligand: this compound (2D Sketch) DFT Geometry Optimization (DFT B3LYP/6-31G*) Ligand->DFT Minimize Energy Docking Docking Engine (AutoDock Vina / Glide) DFT->Docking PDBQT Format Protein Target: InhA (PDB: 1ENY) (Remove H2O, Retain NADH) Grid Grid Generation Center: Active Site Size: 24x24x24 Å Protein->Grid Define Pocket Grid->Docking Analysis Interaction Profiling (Hydrophobic vs. H-Bond) Docking->Analysis Calculate RMSD & affinity

Figure 1: Strategic workflow for docking long-chain hydrazides. Note the emphasis on DFT optimization to handle the flexible decyl tail correctly.

Step-by-Step Methodology
Step 1: Ligand Preparation (Critical for Alkyl Chains)

The flexibility of the C10 chain introduces high entropic penalties. Standard force fields (MMFF94) may trap the tail in a local minimum (coiled).

  • Protocol:

    • Sketch the 2D structure.

    • Perform Density Functional Theory (DFT) optimization using Gaussian or ORCA (Functional: B3LYP, Basis set: 6-31G*) to determine the lowest energy conformation.

    • Set rotatable bonds: Ensure all 9 C-C bonds in the tail are set to "active" (rotatable) in the docking software to allow induced fit.

Step 2: Protein Preparation (InhA System)
  • Source: Download PDB ID 2NSD (Resolution: 1.9 Å).

  • Cleaning:

    • Remove crystallographic water molecules except those bridging the cofactor (optional, but usually safe to remove for Vina).

    • Crucial: Retain the NADH cofactor. The inhibitor binds adjacent to NADH; removing it destroys the binding pocket.

    • Add polar hydrogens and compute Gasteiger charges.

Step 3: Grid Box Definition

The grid must be large enough to accommodate the 10-carbon tail without hitting the "wall" of the search space.

  • Center: Coordinates of the native ligand (e.g., GEQ) or centered between Tyr158 and the hydrophobic tunnel.

  • Dimensions:

    
     Å. (Slightly larger than standard to allow the tail to extend fully).
    
Step 4: Docking Execution
  • Software: AutoDock Vina (Open Source) or Gold (CCDC).

  • Exhaustiveness: Set to 32 or 64 (Standard is 8).

    • Reasoning: The high number of rotatable bonds in the decyloxy tail expands the conformational search space significantly. Higher exhaustiveness is required to find the global minimum.

Data Analysis & Interpretation

Scoring Metrics

Do not rely solely on the binding affinity score (


). For this compound, the interaction pattern  is more predictive of biological activity than the raw score.
MetricTarget ValueInterpretation
Binding Affinity

kcal/mol
Indicates strong binding. Values > -7.0 suggest weak interaction.[4]
RMSD (Cluster)

Å
High clustering at low RMSD validates the pose reliability.
Ligand Efficiency

Binding energy normalized by heavy atoms. (Lower for long chains).
Molecular Interaction Checklist

Validate the docked pose against this checklist. If these interactions are missing, the pose is likely an artifact.

  • H-Bonding (Head): The carbonyl oxygen (

    
    ) or hydrazide nitrogen (
    
    
    
    ) should H-bond with Tyr158 (catalytic residue) or the ribose hydroxyls of NADH .
  • Hydrophobic Interaction (Tail): The decyl chain must occupy the hydrophobic loop formed by Phe149, Met199, and Leu218 .

  • Pi-Stacking: The benzene ring of the ligand often stacks with the nicotinamide ring of NADH.

Interaction Logic Diagram

InteractionMap Head Benzohydrazide (Head Group) Ring Phenyl Ring Head->Ring Tyr158 Tyr158 (Catalytic Residue) Head->Tyr158 H-Bond NADH NADH (Cofactor) Head->NADH H-Bond Tail Decyloxy Chain (C10 Tail) Loop Hydrophobic Loop (Phe149, Met199) Tail->Loop Van der Waals (Hydrophobic) Ring->Tail Ring->NADH Pi-Pi Stacking

Figure 2: Interaction map showing the dual-binding mode: Polar anchoring by the head group and hydrophobic stabilization by the tail.

Validation & Troubleshooting

Self-Validation (Redocking)

Before trusting the results for this compound, perform a Redocking experiment:

  • Extract the native ligand (e.g., triclosan or a fatty acyl inhibitor) from the 2NSD crystal structure.

  • Dock it back into the empty protein.

  • Calculate the RMSD between the docked pose and the crystal pose.

  • Pass Criteria: RMSD

    
     Å.
    
Common Failure Modes
  • Issue: Ligand tail curls up into a ball.

    • Cause: Vacuum electrostatics in scoring function over-penalizing solvent exposure.

    • Fix: Use a solvation-aware scoring function (e.g., Vina or AutoDock 4.2 with desolvation parameters).

  • Issue: Positive Binding Energy.

    • Cause: Steric clash. The grid box might be cutting off the hydrophobic tunnel, forcing the tail into the protein wall.

    • Fix: Visualize the grid box relative to the hydrophobic tunnel surface and expand if necessary.

References

  • Structural Basis of InhA Inhibition: Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 286(5448), 2339-2342.

  • Benzohydrazide Derivatives as Antimicrobials: Sriram, D., et al. (2005). "Synthesis and antimycobacterial evaluation of various 4-substituted pyrazinyl analogues." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the relevance of hydrazide pharmacophores in TB).

  • Molecular Docking Protocols (AutoDock Vina): Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Lipophilicity and Drug Action: Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Context for the decyloxy chain).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(decyloxy)benzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this compound is typically a three-step process. This guide is structured to address potential issues at each critical stage.

Overall Synthesis Workflow

The conversion of 4-hydroxybenzoic acid to this compound involves three sequential reactions:

  • Williamson Ether Synthesis: Alkylation of 4-hydroxybenzoic acid with a 10-carbon alkyl halide (1-bromodecane) to form 4-(decyloxy)benzoic acid.

  • Esterification: Conversion of the resulting carboxylic acid into a methyl or ethyl ester, which is more reactive for the subsequent step.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.

G cluster_0 Synthesis Workflow A Step 1: Williamson Ether Synthesis (4-hydroxybenzoic acid + 1-bromodecane) B Step 2: Esterification (4-(decyloxy)benzoic acid + Alcohol) A->B Intermediate: 4-(decyloxy)benzoic acid C Step 3: Hydrazinolysis (Alkyl 4-(decyloxy)benzoate + Hydrazine) B->C Intermediate: Methyl/Ethyl 4-(decyloxy)benzoate D Final Product This compound C->D

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the reaction of the phenoxide ion of 4-hydroxybenzoic acid with 1-bromodecane. Achieving a high yield here is critical for the overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of 4-(decyloxy)benzoic acid?

A1: Low yields in this step typically stem from four primary issues:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be fully deprotonated to form the reactive phenoxide. Insufficient base will leave unreacted starting material.

  • Competing Reactions: The carboxylate group can also be alkylated, though this is generally less favorable. More importantly, the alkyl halide can undergo elimination reactions in the presence of a strong base.

  • Poor Solubility: The reactants may not be adequately solubilized in the chosen solvent, leading to a slow or incomplete reaction.

  • Reagent Purity: The purity of 4-hydroxybenzoic acid, the alkyl halide, and the base are all critical. Water contamination can interfere with the reaction.

Q2: Which base should I use, and how much?

A2: The choice of base is crucial. While strong bases like sodium hydroxide (NaOH) are effective, they increase the risk of elimination side reactions with the alkyl halide. A weaker base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. It is recommended to use at least 2 equivalents of K₂CO₃ to ensure complete deprotonation of the phenol.

Q3: How can I improve the solubility of the reactants?

A3: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically effective for this reaction. If solubility remains an issue, particularly with the salt of 4-hydroxybenzoic acid, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the phenoxide ion into the organic phase where the alkyl halide resides.

Troubleshooting Guide: Low Yield of 4-(decyloxy)benzoic acid
Observation / Problem Potential Cause Recommended Action & Explanation
TLC shows significant unreacted 4-hydroxybenzoic acid. Incomplete deprotonation or insufficient reaction time/temperature.1. Verify Base Stoichiometry: Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃) were used. 2. Increase Reaction Temperature: Gently heating the reaction (e.g., to 60-80 °C in DMF) can increase the reaction rate. Monitor by TLC to avoid decomposition.
Formation of unknown byproducts observed. Side reactions such as elimination of 1-bromodecane or O-alkylation of the carboxylate.1. Use a Milder Base: Switch from a strong base like NaOH to K₂CO₃. 2. Control Temperature: Avoid excessive heat, which favors elimination reactions. 3. Protect the Carboxylic Acid: If O-alkylation is a persistent issue, consider protecting the carboxylic acid as an ester first, then performing the ether synthesis, followed by hydrolysis.
Reaction is sluggish or stalls. Poor solubility of the phenoxide salt.1. Change Solvent: Switch to a more effective polar aprotic solvent like DMF or DMSO. 2. Add a Phase-Transfer Catalyst: Introduce a catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the two phases.

Part 2: Optimizing the Esterification Step

The conversion of 4-(decyloxy)benzoic acid to its methyl or ethyl ester is crucial for activating the carbonyl group for the subsequent hydrazinolysis. Fischer esterification is the most common method.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification is not going to completion. What can I do?

A1: Fischer esterification is an equilibrium-limited reaction.[1] To drive the reaction towards the product, you must either use a large excess of the alcohol (which also serves as the solvent) or remove the water as it is formed.[1] Using a Dean-Stark apparatus is a highly effective method for water removal. Additionally, ensure a strong acid catalyst, like concentrated sulfuric acid, is used in sufficient quantity (typically 3-5 mol%).

Q2: Are there alternatives to Fischer esterification if I have acid-sensitive functional groups?

A2: Yes. If the harsh acidic conditions are a concern, you can use milder methods. One common alternative is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the highly reactive acyl chloride with the alcohol. Another widely used method is coupling with the alcohol using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[2][3]

Troubleshooting Guide: Incomplete Esterification

G start Low Yield of Ester? check_tlc Analyze reaction mixture with TLC. Is starting carboxylic acid present? start->check_tlc yes_acid YES check_tlc->yes_acid  Yes no_acid NO check_tlc->no_acid  No action1 Equilibrium Issue: 1. Increase excess of alcohol. 2. Add a dehydrating agent (e.g., molecular sieves). 3. Use a Dean-Stark trap to remove water. yes_acid->action1 action2 Catalyst Inactive: 1. Use fresh, concentrated H₂SO₄. 2. Ensure no water contamination in the initial setup. yes_acid->action2 action3 Purification Issue: 1. Optimize workup to remove acidic byproducts. 2. Re-evaluate recrystallization/chromatography conditions. no_acid->action3

Caption: Decision tree for troubleshooting low esterification yield.

Part 3: Maximizing Yield in the Hydrazinolysis Step

This final step involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine. While often straightforward, this step can present its own challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to the ester?

A1: Using a significant excess of hydrazine hydrate is recommended to drive the reaction to completion and minimize the formation of the di-acyl hydrazine byproduct, where one hydrazine molecule reacts with two ester molecules. A molar ratio of 5 to 10 equivalents of hydrazine hydrate to one equivalent of the ester is common.[4]

Q2: My product is difficult to crystallize or purify. What are the likely impurities?

A2: The most common impurities are unreacted starting ester and the di-acyl hydrazine byproduct. If the reaction was not complete, the starting ester will co-crystallize, reducing purity. The di-acyl byproduct is less polar and may be removed by careful choice of recrystallization solvent. Ethanol is often a good first choice for recrystallization.[4][5]

Q3: How long should I reflux the reaction?

A3: The reaction time depends on the reactivity of the ester. Methyl esters tend to react faster than ethyl esters. A typical reflux time in ethanol is between 4 to 10 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

Troubleshooting Guide: Low Yield of this compound
Observation / Problem Potential Cause Recommended Action & Explanation
TLC shows a mix of starting ester and product. Incomplete reaction.1. Increase Reflux Time: Continue heating and monitor by TLC every 2 hours. 2. Increase Hydrazine Excess: Add more hydrazine hydrate to the reaction mixture. 3. Ensure Anhydrous Conditions: While hydrazine hydrate contains water, using a dry alcohol as the solvent is still best practice.
Product appears oily or refuses to crystallize. Presence of impurities, primarily unreacted ester.1. Purify via Column Chromatography: If recrystallization fails, purify the crude product on a silica gel column. 2. Triturate the Crude Product: Stirring the crude oil with a non-polar solvent like hexanes can sometimes induce crystallization of the desired product.
Low isolated yield despite complete conversion on TLC. Product loss during workup or purification.1. Check Solubility: The product may have some solubility in the crystallization solvent. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation. 2. Minimize Transfers: Be meticulous during filtration and transfers to avoid mechanical loss of the product.

Gold-Standard Experimental Protocol

This protocol represents a robust starting point for the synthesis, incorporating best practices discussed in the troubleshooting sections.

Step 1: Synthesis of 4-(decyloxy)benzoic acid
  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromodecane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated HCl to pH ~2.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Step 2: Synthesis of Methyl 4-(decyloxy)benzoate
  • Suspend 4-(decyloxy)benzoic acid (1.0 eq) in a large excess of methanol (at least 20 eq).

  • Carefully add concentrated sulfuric acid (0.05 eq) to the cooled mixture.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Cool the reaction and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester, which can be used directly in the next step.

Step 3: Synthesis of this compound
  • Dissolve the crude methyl 4-(decyloxy)benzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10.0 eq) and reflux the mixture for 8-10 hours.[4]

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.

  • Filter the white crystalline product, wash with cold ethanol, and dry under vacuum.

References

  • Upgade, A. B., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(10), 1-14. [Link]

  • Jayachandran, E., & Raj, V. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research, 1(10), 587-592. [Link]

  • Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(2), 468-478. [Link]

  • Foroumadi, A., et al. (2012). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 841-850. [Link]

  • Banna, H., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. IUCrData, 8(7). [Link]

  • Butcher, R. J., et al. (2011). 4-(Allyloxy)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]

  • LibreTexts. (2021). 2.10: Reactions of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Characterization of Long-Chain Alkoxy Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: L-ABH-CHAR-001

Welcome to the Technical Support Center

You have reached the specialized support unit for Long-Chain Alkoxy Benzohydrazides . These compounds present a unique "Dr. Jekyll and Mr. Hyde" profile: the polar benzohydrazide "head" demands hydrogen bonding, while the lipophilic alkoxy "tail" (typically


 to 

) drives hydrophobic aggregation and liquid crystalline behavior.

This guide is not a textbook; it is a troubleshooting manual designed to unblock your experimental workflows.

Module 1: Solubility & Sample Preparation (The Gatekeeper)

User Complaint: "My sample won't dissolve in


, but when I use DMSO, the NMR peaks are broad and undefined."
Root Cause Analysis

Long-chain alkoxy benzohydrazides are amphiphilic .

  • The Head: The

    
     group is a hydrogen-bond donor/acceptor, making it insoluble in non-polar solvents like chloroform or hexane.
    
  • The Tail: The long alkyl chain prevents true solubility in highly polar aqueous solvents.

  • The Trap: In moderately polar solvents, these molecules form supramolecular aggregates (micelles or dimers) or liquid crystalline mesophases, causing severe line broadening in NMR due to slow tumbling rates.

Troubleshooting Protocol
ScenarioRecommended SolventTechnical Note
Routine NMR DMSO-

+ Heat
Heat to 50–60°C inside the probe. This disrupts H-bond aggregates and sharpens the amide signals.
Strict Hydrophobicity THF-

Good compromise for mid-length chains (

). Less hygroscopic than DMSO.
Aggregation Issues DMSO-

+ 10%

Adding deuterated trifluoroacetic acid protonates the hydrazine, breaking intermolecular H-bonds. Warning: Shifts peaks significantly.

Module 2: NMR Interpretation & Anomalies

User Complaint: "I am missing the amide protons in my


 NMR, and the alkyl region is a mess."
The "Missing" Protons

The hydrazide functionality contains three exchangeable protons.

  • Observation: The

    
     protons often appear as broad humps or disappear entirely in the presence of trace water in DMSO-
    
    
    
    .
  • Diagnostic Check: Perform a

    
     shake . If the broad humps vanish, they were your amide/amine protons.
    
The "Methylene Envelope"

For chains longer than


, you will not resolve every methylene group.
  • 
    -methylene (
    
    
    
    ):
    Distinct triplet at ~4.0 ppm .
  • 
    -methylene:  Quintet at ~1.7 ppm .
    
  • The Envelope: The remaining internal

    
     groups collapse into a massive multiplet at 1.2–1.4 ppm . Do not attempt to integrate these individually; integrate the entire envelope and divide by 2 to estimate chain length.
    
Workflow Visualization: NMR Troubleshooting

NMR_Troubleshooting cluster_signals Signal Verification Start Sample: Alkoxy Benzohydrazide Solvent Standard Solvent: DMSO-d6 Start->Solvent Check Are Peaks Sharp? Solvent->Check Heat Action: Heat Probe to 333 K Check->Heat No (Broadening) Acid Action: Add trace TFA-d Check->Acid Still Broad? Analyze Analyze Chemical Shifts Check->Analyze Yes Heat->Check Acid->Analyze NH NH/NH2: 9.0-4.5 ppm (Broad) Analyze->NH OCH2 O-CH2: ~4.0 ppm (Triplet) Analyze->OCH2 Envelope Alkyl Chain: 1.2-1.4 ppm

Caption: Decision tree for resolving line-broadening issues in benzohydrazide NMR spectroscopy.

Module 3: Thermal Characterization (The "Impure" Trap)

User Complaint: "My DSC shows two melting points. Is my compound impure?"

Scientific Reality: Liquid Crystallinity

Long-chain alkoxy benzohydrazides are classic mesogens (compounds that form liquid crystals). The "double melting point" is likely a phase transition, not an impurity.

  • 
     (Crystal 
    
    
    
    Nematic/Smectic):
    The solid crystals melt into a turbid, viscous fluid (Liquid Crystal phase).
  • 
     (Nematic 
    
    
    
    Isotropic):
    The turbid fluid clears into a transparent isotropic liquid.

Validation Protocol:

  • DSC: Look for reversible endotherms upon heating and exotherms upon cooling. Impurities usually cause irreversible broadening.

  • Polarized Optical Microscopy (POM): Place the sample between glass slides and heat.

    • Schlieren Texture: Indicates Nematic phase.[1][2]

    • Focal Conic Fan Texture: Indicates Smectic phase.[3]

    • Black: Isotropic liquid.[3]

Module 4: Spectroscopic Fingerprinting (IR & MS)

User Complaint: "I need to confirm the functional groups and molecular weight definitively."

Infrared (FT-IR) Assignments

The benzohydrazide core has a distinct signature. Use this table to validate your synthesis.

Functional GroupWavenumber (

)
AppearanceDiagnostic Value

Stretch
3150 – 3400Doublet or BroadConfirms primary hydrazide. Disappears if derivatized to hydrazone.
Amide I (

)
1630 – 1660Strong, SharpThe carbonyl core. Shifts lower if H-bonded.
Amide II (

Bend)
1520 – 1560MediumCoupled vibration of C-N and N-H.
Ether (

)
1230 – 1260StrongCritical: Confirms the alkoxy chain attachment.
Alkyl (

)
2850 – 2950Sharp, MultipleIntensity increases with chain length (

).
Mass Spectrometry (MS) Fragmentation

When using ESI or EI-MS, be aware of specific fragmentation patterns:

  • Molecular Ion (

    
    ):  Usually visible but weak in EI; Strong 
    
    
    
    in ESI.
  • McLafferty-like Rearrangement: Common in long-chain derivatives.

  • 
    -Cleavage:  Loss of the alkoxy radical is rare; more common is the cleavage of the 
    
    
    
    bond adjacent to the carbonyl.
  • Alkyl Loss: Look for clusters of peaks separated by 14 Da (

    
     units), characteristic of the long chain fragmentation.[4]
    

Module 5: Synthesis & Purification Logic

User Complaint: "I cannot get the starting material out of my final product."

Purification Workflow

The synthesis typically involves the hydrazinolysis of an ester. The main contaminant is the unreacted ester or the intermediate acid.

Purification_Logic Reaction Reaction Mixture (Hydrazide + Ester) Cool Cool to RT Reaction->Cool Filter Filtration Cool->Filter Wash Wash: Cold Ethanol Filter->Wash Remove Hydrazine Recryst Recrystallization Wash->Recryst Final Pure Alkoxy Benzohydrazide Recryst->Final Pure Crystals Solvent Solvent: EtOH/DMF Mix Solvent->Recryst

Caption: Purification workflow emphasizing the removal of excess hydrazine and unreacted ester.

Critical Step: Ethanol/DMF Recrystallization. Simple ethanol often fails for chains


 due to low solubility. Use a mixture of Ethanol (non-solvent) and DMF (solvent). Dissolve in hot DMF, then add hot Ethanol until turbid. Cool slowly to grow crystals rather than amorphous powder.

References

  • Synthesis and Spectral Characterization: Wang, X., & Huang, X.[5][6][7][8] (2004). Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone (and related benzophenone/benzohydrazide intermediates). Guang Pu Xue Yu Guang Pu Fen Xi, 24(5), 573-5.[7]

  • Liquid Crystalline Properties: Park, J. H., et al. (2019).[1] Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. Polymers, 11(6), 994.

  • Mass Spectrometry Fragmentation: LibreTexts Chemistry. (2023).[4][9][10] Mass Spectrometry - Fragmentation Patterns (Amides and Ethers).

  • NMR Characterization of Long-Chain Derivatives: Kaltz, F., et al. (2012). Full NMR characterization of colloidal solutions of long-alkyl-chain-amine-stabilized ZnO nanoparticles (Demonstrating alkyl chain dynamics). Chemistry: A European Journal, 18(17), 5265-5273.

  • IR Band Assignments: Korkmaz, F., et al. (2012).[11][12] Amide I and Amide II band vibrations in the infrared spectrum.[12][13][14] ResearchGate.[15]

Sources

Technical Support Center: Solubilization & Formulation of 4-(decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering a "crash-out" phenomenon where 4-(decyloxy)benzohydrazide precipitates immediately upon dilution into aqueous culture media.[1] This is not a user error; it is a thermodynamic inevitability driven by the molecule's structure.[1] The 10-carbon alkyl tail (decyloxy) confers high lipophilicity (LogP > 4.5), while the hydrazide head group encourages crystal lattice formation.

This guide moves beyond standard DMSO protocols to provide field-proven solubilization strategies, ensuring your biological data reflects the compound's potency, not its precipitation kinetics.

Module 1: The "Crash-Out" Phenomenon

Q: Why does my compound precipitate even when dissolved clearly in DMSO?

A: You are battling the "Parachute Effect" failure. When you dissolve the compound in DMSO, it exists in a high-energy, supersaturated state relative to water. Upon dilution into media (e.g., DMEM or RPMI), the solvent power drops exponentially. The hydrophobic C10 tail drives water molecules to form an ordered "cage" (entropic penalty), forcing the molecules to aggregate rapidly to reduce exposed surface area.

The Diagnostic Check: If your media turns turbid or you see crystals under the microscope within 15 minutes, your effective concentration is zero .

Visualizing the Solubility Landscape

SolubilityLogic Start Start: this compound (Solid Powder) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Complex Cyclodextrin Complexation (Molecular Encapsulation) Start->Complex Pre-formulation Direct Direct Addition DMSO->Direct StepDown Serial Step-Down (Intermediate Solvents) DMSO->StepDown MediaAdd Dilute into Media (1:1000) Precipitation Precipitation (Crash Out) Aggregates form MediaAdd->Precipitation High LogP drives aggregation Success Stable Dispersion Bio-available MediaAdd->Success Kinetic Stability Direct->MediaAdd StepDown->MediaAdd Complex->Success Thermodynamic Stability

Figure 1: The decision matrix for solubilization. Direct addition often leads to failure (red path).[1] Encapsulation or Step-Down protocols (blue/yellow paths) are required for lipophilic hydrazides.[1]

Module 2: The "Step-Down" Dilution Protocol

Q: How can I introduce the DMSO stock without shocking the system?

A: Use an intermediate dilution step to lower the dielectric barrier gradually. Directly spiking 1 µL of stock into 1 mL of media creates a localized high-concentration "plume" that precipitates instantly.[1]

Protocol: The Serial Step-Down

  • Primary Stock: Dissolve this compound in 100% DMSO to 10 mM. Sonicate if necessary.[1][2]

  • Intermediate Working Solution (10x):

    • Prepare a solution of PBS + 5% Tween 80 .

    • Dilute your DMSO stock 1:10 into this buffer (Result: 1 mM compound, 10% DMSO, 4.5% Tween).

    • Why? The surfactant (Tween) stabilizes the transition from organic to aqueous phase.

  • Final Assay Concentration:

    • Pipette the Intermediate Solution into your cell culture wells (e.g., 1:100 dilution).

    • Final State: 10 µM compound, 0.1% DMSO, 0.045% Tween 80.

Data: Solvent Tolerance Limits

Solvent / ExcipientSafe Limit (Cell Culture)Mechanism of Toxicity
DMSO < 0.1% - 0.5%Membrane poration; differentiation induction [1, 2].[1]
Ethanol < 0.1%Protein denaturation; metabolic stress [3].[1]
Tween 80 < 0.05%Membrane lysis (cell line dependent).[1]
HP-β-CD < 50 mMOsmotic stress; cholesterol extraction.[1]

Module 3: The "Trojan Horse" Strategy (Cyclodextrins)

Q: DMSO is toxic to my sensitive primary cells. What is the alternative?

A: Molecular Encapsulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The "decyloxy" tail of your molecule is the perfect size to fit inside the hydrophobic cavity of β-cyclodextrin.[1] The outer shell remains hydrophilic, rendering the complex water-soluble without organic solvents.

Protocol: Solvent Evaporation Method This method yields a thermodynamically stable inclusion complex.

  • Stoichiometry: Calculate a 1:2 molar ratio (Drug : Cyclodextrin).

    • Note: We use excess CD to ensure the lipophilic tail is fully shielded.[1]

  • Dissolution:

    • Dissolve HP-β-CD in a minimum volume of water.[1]

    • Dissolve this compound in a minimum volume of Ethanol (or Acetone).[1]

  • Mixing: Dropwise add the drug solution to the CD solution while stirring vigorously at 50°C.

  • Evaporation: Continue stirring until the organic solvent (ethanol) evaporates completely.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a white powder.

  • Reconstitution: This powder will now dissolve directly in cell culture media (up to the solubility limit of the complex) [4, 6].[1]

Visualizing the Mechanism:

CD_Complex cluster_0 Resulting Properties Drug Drug (Hydrophobic Tail) Complex Inclusion Complex Drug->Complex Insertion CD HP-β-CD (Host Cavity) CD->Complex Encapsulation Prop1 High Aqueous Solubility Complex->Prop1 Prop2 No DMSO Required Complex->Prop2 Prop3 Improved Stability Complex->Prop3

Figure 2: The "Guest-Host" chemistry. The hydrophobic C10 tail (red) is shielded by the cyclodextrin torus (blue), presenting a hydrophilic surface to the media.

Module 4: Chemical Stability (The Hidden Trap)

Q: My compound loses potency after 24 hours in media. Is it degrading?

A: It is likely reacting with the media components. Hydrazides (-CONHNH2) are chemically reactive nucleophiles.[1] They react with aldehydes and ketones to form hydrazones (Schiff bases).[1]

The Pyruvate Trap: Many standard media formulations (e.g., DMEM, Ham's F12) contain Sodium Pyruvate (a ketone).

  • Reaction: this compound + Pyruvate

    
     Hydrazone adduct + Water.[1]
    
  • Consequence: You are assaying a different molecule than you intended.[1]

Corrective Action:

  • Check Media Formulation: Ensure you are using Pyruvate-Free media.

  • Avoid Glucose Interaction: While glucose is a hemiacetal, it exists in equilibrium with an open-chain aldehyde.[1] However, this reaction is slower than with pyruvate.[1] If long incubations (>48h) are required, refresh media daily.

References

  • Timm, M., et al. (2013).[1] "In vitro cytotoxicity of dimethyl sulfoxide (DMSO) in neuronal cells." Neurotoxicology, 32(5), 583-590.

  • Galvao, J., et al. (2014).[1] "Unexpected low-dose toxicity of the universal solvent DMSO."[1] FASEB Journal, 28(3), 1317-1330.

  • Tapani, E., et al. (1996).[1] "Toxicity of ethanol in low concentrations." Journal of Laboratory and Clinical Medicine, 128(3), 237-244.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

  • PubChem. (2023).[1] "Compound Summary: Benzohydrazide derivatives." National Library of Medicine.[1]

  • Jansook, P., et al. (2018).[1] "Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications." International Journal of Pharmaceutics, 535(1-2), 272-284.[1]

Sources

overcoming poor crystallinity of 4-(decyloxy)benzohydrazide for X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(decyloxy)benzohydrazide. This resource provides in-depth technical guidance to overcome the common challenge of its poor crystallinity, a critical hurdle for successful X-ray analysis. This guide is structured to provide immediate answers to common questions and detailed troubleshooting workflows for more persistent crystallization challenges.

Frequently Asked Questions (FAQs)

Here we address the most common initial hurdles encountered when attempting to crystallize this compound.

Q1: My this compound oils out instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution during crystallization.[1] For a molecule like this compound with a flexible decyloxy chain, this is a common issue. The long alkyl chain can disrupt orderly packing into a crystal lattice, favoring a disordered, liquid-like state.

  • Immediate Action: Try lowering the temperature of your crystallization experiment. If you are using slow evaporation at room temperature, try moving the experiment to a colder environment (e.g., a refrigerator). A slower rate of cooling or evaporation can also be beneficial.[2]

Q2: I'm only getting a very poor yield of microcrystals. How can I increase the crystal size and overall yield?

A2: A low yield of small crystals suggests that either too much solvent was used, leading to high solubility of the compound in the mother liquor, or that nucleation is happening too rapidly, preventing the growth of larger, well-ordered crystals.[1]

  • Troubleshooting Steps:

    • Reduce Solvent Volume: If you suspect too much solvent was used, you can try to carefully evaporate some of it and then allow the solution to cool again.[1]

    • Optimize Solvent System: The choice of solvent is critical. You may need to screen for a solvent or solvent/anti-solvent system where this compound has moderate solubility. A system where it is too soluble will result in low yield, and one where it is poorly soluble will lead to rapid precipitation of amorphous material.

Q3: My crystals are always twinned or aggregated, making them unsuitable for single-crystal X-ray diffraction. What causes this?

A3: Twinning and aggregation often result from a crystallization process that is occurring too quickly.[3] Rapid crystal growth can lead to defects and the intergrowth of multiple crystal lattices.

  • Suggested Adjustments:

    • Slow down the crystallization process. This can be achieved by using a slower evaporation rate, a more gradual cooling ramp, or by using a vapor diffusion method where the anti-solvent is introduced very slowly.[3][4]

    • Consider using a more viscous solvent, which can slow down diffusion and promote more orderly crystal growth.

In-Depth Troubleshooting Guides

For more persistent issues with the crystallinity of this compound, the following detailed guides provide structured experimental workflows.

Guide 1: Systematic Solvent Screening for Optimal Crystallization

The selection of an appropriate solvent system is the most critical factor in achieving high-quality crystals. This guide provides a systematic approach to screening for the ideal solvent or solvent mixture.

The Underlying Principle: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute is higher than its solubility limit.[4] The ideal solvent system is one in which this compound has moderate solubility, allowing for a state of supersaturation to be reached in a controlled manner.

Experimental Protocol: Solvent Screening

  • Solubility Testing:

    • Place a small amount (approx. 1-2 mg) of this compound into several small vials.

    • To each vial, add a different solvent from the list below, dropwise, until the solid dissolves. Record the approximate volume of solvent needed.

    • Categorize the solvents as "high solubility," "moderate solubility," or "low solubility."

  • Crystallization Trials:

    • High Solubility Solvents: Use these for slow evaporation or as the "good" solvent in a vapor diffusion setup.

    • Moderate Solubility Solvents: Ideal for slow cooling crystallization.

    • Low Solubility Solvents: Can be used as anti-solvents in vapor diffusion or liquid-liquid diffusion methods.[5]

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesPotential Role
AlcoholsMethanol, Ethanol, IsopropanolGood solvents, often used for recrystallization of hydrazides.[6][7]
EthersTetrahydrofuran (THF), DioxaneCan be good solvents but THF is known to sometimes cause oiling out.[2][8]
EstersEthyl AcetateOften a good choice for organic complexes.[3]
HalogenatedDichloromethane (DCM), ChloroformHighly volatile, can lead to rapid crystallization. Use with caution.[3]
AromaticToluene, BenzeneBenzene has been anecdotally reported to promote good crystal growth.[3]
Polar AproticAcetonitrile, AcetoneCan be effective, but their high volatility needs to be controlled.[3]

Workflow for Solvent Selection:

Solvent_Selection_Workflow cluster_methods Step 3: Select Crystallization Method start Start: Purity Confirmed this compound solubility_test Step 1: Perform Solubility Tests (Table 1 Solvents) start->solubility_test categorize Step 2: Categorize Solvents (High, Moderate, Low Solubility) solubility_test->categorize slow_evap Slow Evaporation (High Solubility Solvents) categorize->slow_evap High Solubility slow_cool Slow Cooling (Moderate Solubility Solvents) categorize->slow_cool Moderate Solubility vapor_diff Vapor Diffusion (High/Low Solubility Pairs) categorize->vapor_diff High/Low Solubility evaluate Step 4: Evaluate Crystal Quality (Microscopy, X-ray Diffraction) slow_evap->evaluate slow_cool->evaluate vapor_diff->evaluate success Success: Single Crystal for X-ray Analysis evaluate->success Good Quality troubleshoot Poor Quality? Proceed to Advanced Troubleshooting evaluate->troubleshoot Poor Quality

Sources

stability issues of 4-(decyloxy)benzohydrazide in different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 4-(decyloxy)benzohydrazide . It synthesizes specific physicochemical data with the established reactivity profiles of long-chain alkoxy benzohydrazides.

Document ID: TS-DBH-001 | Version: 2.1 | Audience: R&D, QC, Process Chemistry

Executive Chemical Profile

This compound is an amphiphilic building block frequently used in the synthesis of liquid crystals, biologically active Schiff bases, and coordination complexes. Its stability is governed by two competing structural domains: the reactive hydrazide head group (hydrophilic, chemically labile) and the decyloxy tail (lipophilic, physically stabilizing but mesogenic).

ParameterSpecification / Characteristic
CAS Number 3064-33-3
Formula C₁₇H₂₈N₂O₂
MW 292.42 g/mol
Physical State White to off-white crystalline solid (often plates or needles).
Solubility Soluble in DMSO, DMF, hot Ethanol/Methanol. Insoluble in water.
Phase Behavior Mesogenic. May exhibit liquid crystalline phases (Smectic/Nematic) prior to isotropic melting.
Reactivity Nucleophilic (Hydrazide N). Susceptible to oxidation and hydrolysis.[1]

Troubleshooting Guide (Q&A Format)

Direct solutions to common observations in the laboratory.

Q1: My sample has turned from white to pale yellow. Is it still usable?

Diagnosis: Oxidative Degradation. The hydrazide group (-CONHNH₂) is a reducing agent. Upon exposure to atmospheric oxygen or light, it slowly oxidizes to form azo (


) or azoxy intermediates, which are highly chromophoric (yellow/orange).
  • Impact: If the color is faint, the bulk purity may still be >95%. If deep yellow, significant degradation has occurred.

  • Action: Perform a TLC (See Protocol A). If the impurity spot is minor, recrystallize from hot ethanol. If deep yellow, discard.

  • Prevention: Store under Argon/Nitrogen in amber vials.

Q2: I see a "double melting point" or the solid turns to a cloudy fluid before clearing. Is it impure?

Diagnosis: Liquid Crystal Mesophase Transition (False Negative for Purity). The decyl chain (C10) induces mesogenic properties. The first "melt" you observe is likely a crystal-to-liquid-crystal (Smectic/Nematic) transition, not the breakdown of the crystal lattice into an isotropic liquid.

  • Action: Do not judge purity solely by visual melting point apparatus. Use Differential Scanning Calorimetry (DSC) or verify purity via HPLC.

  • Verification: A true impurity usually causes a broad, depressed melting range, whereas mesophase transitions are sharp and reversible.

Q3: A precipitate formed after diluting my DMSO stock solution with water/buffer.

Diagnosis: Solubility Crash (Hydrophobic Effect). While the hydrazide head is polar, the 10-carbon alkyl tail makes the molecule highly hydrophobic. It is not water-soluble.

  • Action: Use a co-solvent system.[2] Ensure the final organic solvent concentration (DMSO or Ethanol) is >10-20% depending on the concentration, or use a surfactant (e.g., Tween-80) if compatible with your assay.

  • Note: This is physical precipitation, not chemical degradation. The compound can be redissolved by adding more DMSO.

Q4: The compound is insoluble in Chloroform/DCM despite the long alkyl chain.

Diagnosis: Intermolecular Hydrogen Bonding. Benzohydrazides form strong intermolecular H-bonds (Head-to-Head stacking) that override the solubilizing effect of the alkyl tail in non-polar solvents.

  • Action: Add a small amount of methanol or ethanol (protic solvent) to the chlorinated solvent to disrupt the H-bond network and solubilize the compound.

Stability Mechanisms & Storage Logic[1]

Degradation Pathways

The stability of this compound is compromised by three main vectors: Hydrolysis , Oxidation , and Condensation .

DegradationPathways Compound This compound (Active) Acid 4-(Decyloxy)benzoic Acid (Precipitate) Compound->Acid Hydrolysis (Acid/Base + H2O) Hydrazine Hydrazine (Toxic/Volatile) Compound->Hydrazine + H2O Diacyl N,N'-Diacylhydrazine (Dimer) Compound->Diacyl Oxidation (O2 / Light) Hydrazone Hydrazone Impurity (Condensation Product) Compound->Hydrazone Aldehydes/Ketones (Impure Solvents)

Figure 1: Primary degradation pathways. Hydrolysis leads to cleavage of the hydrazide; Oxidation leads to dimerization; Condensation occurs with trace aldehydes (e.g., in low-grade acetone).

Storage Matrix
ConditionStability RatingMechanism of FailureRecommendation
Room Temp (Solid, Dry) Good (1-2 Years)Slow surface oxidation.Amber vial, Parafilm seal.
Room Temp (Solution) Poor (<24 Hours)Hydrolysis & Auto-oxidation.Prepare fresh. Do not store.
4°C (Solid) Excellent Minimized thermal energy.Recommended for working stocks.
-20°C (Solid) Best (Long Term)Arrests all kinetics.Equilibrate to RT before opening to prevent condensation.
Light Exposure Moderate Risk Photo-oxidation (Yellowing).Store in dark/amber glassware.

Validated Experimental Protocols

Protocol A: Purity Check by TLC

Use this to distinguish between simple oxidation (yellowing) and bulk degradation.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Chloroform : Methanol (9:1 v/v).

    • Why: The chloroform moves the lipophilic tail; methanol prevents the polar head from streaking.

  • Sample Prep: Dissolve ~1 mg in 100 µL DMSO or Methanol.

  • Visualization:

    • UV (254 nm): The benzene ring will fluoresce/absorb.

    • Iodine Stain: Stains the alkyl chain (brown spot).

    • Result: The hydrazide should appear as a single spot (

      
      ).
      
      • Impurity (High

        
        ): Likely the carboxylic acid (hydrolysis product).
        
      • Impurity (Baseline): Salts or polymerized species.

Protocol B: Recrystallization (Purification)

If the sample is yellow or has a melting point depression >2°C.

  • Solvent: Absolute Ethanol (preferred) or Methanol.

  • Procedure:

    • Dissolve crude solid in boiling ethanol (approx. 10-15 mL per gram).

    • If insoluble particles remain (likely the acid degradation product), filter hot.

    • Allow the solution to cool slowly to Room Temperature, then to 4°C.

    • Note: Rapid cooling may trap impurities.

  • Collection: Filter the white crystals (plates/needles) and wash with cold ethanol.

  • Drying: Vacuum dry at 40°C for 4 hours. Crucial: Ensure all solvent is removed to prevent solvate formation which alters melting points.

References & Authority

  • Chemical Identity & Properties: PubChem. 4-(Benzyloxy)benzohydrazide (Analogous Structure Data). CID 1526486. Link

  • Liquid Crystal Behavior: Nafee, S.S., et al. "Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol."[3] ResearchGate, 2025.[4] (Confirming mesogenic nature of decyloxy-hydrazide derivatives). Link

  • Hydrolytic Stability: Kahovec, J. "Tuning the stability of alkoxyisopropyl protection groups." Beilstein Journal of Organic Chemistry, 2019. (Discussing kinetics of alkoxy/amide hydrolysis). Link

  • General Hydrazide Chemistry: Sigma-Aldrich. Safety Data Sheet: 4-Hydroxybenzhydrazide. (Establishing baseline safety and reactivity for benzohydrazide class). Link

  • Solubility & Solvent Effects: gChem. Dimethyl Sulfoxide (DMSO) Solubility Data. (Confirming DMSO as superior solvent for polar/lipophilic hybrids). Link

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 4-(Decyloxy)benzohydrazide vs. Short-Chain Alkoxybenzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity of 4-(decyloxy)benzohydrazide (a lipophilic, long-chain derivative) versus short-chain analogues like 4-methoxybenzohydrazide and 4-ethoxybenzohydrazide .

Executive Summary

Benzohydrazides are a privileged scaffold in medicinal chemistry, serving as precursors for antimicrobial, antitubercular, and anticancer agents. The biological activity of 4-alkoxybenzohydrazides is governed by a critical balance between lipophilicity (facilitating membrane penetration) and hydrophilicity (ensuring solubility).

This compound represents a "lipophilic peak" in this series. Its C10 alkyl chain confers significant membrane-disrupting potential, making it distinct from the more soluble, metabolically stable short-chain analogues like 4-methoxybenzohydrazide . This guide compares their efficacy across antibacterial, antifungal, and antitubercular domains.

Chemical Context & Structure-Activity Relationship (SAR)

The core difference lies in the alkoxy tail length .

CompoundR-Group (Alkoxy)LogP (Approx.)[1]Key Property
4-Hydroxybenzohydrazide -OH0.5High water solubility; H-bond donor.
4-Methoxybenzohydrazide -OCH₃ (C1)1.2Balanced solubility; metabolic stability.
4-Ethoxybenzohydrazide -OC₂H₅ (C2)1.6Slight lipophilicity increase.
This compound -OC₁₀H₂₁ (C10)5.8 High lipophilicity ; membrane insertion.

SAR Insight:

  • Short Chains (C1-C2): Activity is driven by the hydrazide pharmacophore (hydrogen bonding, metal chelation). They are effective against cytosolic targets but struggle to penetrate waxy cell walls (e.g., Mycobacterium).

  • Long Chains (C10): The decyl chain acts as a "hydrophobic anchor," allowing the molecule to insert into lipid bilayers. This enhances activity against Gram-positive bacteria and fungi but reduces water solubility, potentially limiting bioavailability.

Comparative Biological Activity
A. Antibacterial Activity (Gram-Positive vs. Gram-Negative) [2][3][4]
  • This compound (C10):

    • Mechanism: Membrane disruption (surfactant-like effect).

    • Target: Highly effective against Gram-positive bacteria (S. aureus, B. subtilis) due to the absence of an outer lipopolysaccharide (LPS) membrane.

    • Limitation: Reduced activity against Gram-negative bacteria (E. coli) because the bulky C10 chain is excluded by porin channels.

    • Data Trend: MIC values often drop (improve) as chain length increases from C1 to C10, then rise again (worsen) due to solubility cutoff (C12+).

  • 4-Methoxybenzohydrazide (C1):

    • Mechanism: Interference with enzymatic pathways (e.g., glycation inhibition, metal chelation).

    • Performance: Moderate, broad-spectrum activity but higher MIC values (typically >100 µg/mL) compared to the C10 derivative (<20 µg/mL for susceptible strains).

B. Antitubercular Activity (Mycobacterium tuberculosis)
  • Context: M. tuberculosis has a waxy, mycolic acid-rich cell wall.

  • C10 Advantage: The decyl chain mimics the fatty acid structure of the mycobacterial cell wall, facilitating passive diffusion.

  • C1 Disadvantage: Too polar to effectively penetrate the mycolic acid barrier without active transport.

  • Result: Long-chain hydrazides (C8-C12) generally show superior anti-TB activity compared to methoxy/ethoxy analogues.

C. Antifungal Activity [4][5][6][7][8][9]
  • Fungal Cell Walls: Contain ergosterol and chitin.

  • Observation: Lipophilicity correlates strongly with antifungal potency.

  • Comparison:

    • C10: Shows significant inhibition of Candida albicans and Aspergillus niger. The alkyl chain disrupts ergosterol function.

    • C1: Minimal to no antifungal activity at standard concentrations.

Mechanistic Visualization

The following diagram illustrates the divergent mechanisms of action based on chain length.

SAR_Mechanism Substrate 4-Alkoxybenzohydrazide Chain_Short Short Chain (C1-C2) (Hydrophilic) Substrate->Chain_Short R = Methyl/Ethyl Chain_Long Long Chain (C10) (Lipophilic) Substrate->Chain_Long R = Decyl Target_Enzyme Cytosolic Enzymes (e.g., Glycation, Kinases) Chain_Short->Target_Enzyme Diffuses via Porins Target_Membrane Cell Membrane (Lipid Bilayer) Chain_Long->Target_Membrane Inserts into Bilayer Target_Mycolic Mycolic Acid Layer (Mycobacteria) Chain_Long->Target_Mycolic Permeates Wax Effect_Static Bacteriostatic (Growth Inhibition) Target_Enzyme->Effect_Static Effect_Cidal Bactericidal (Lysis/Leakage) Target_Membrane->Effect_Cidal Target_Mycolic->Effect_Static

Caption: Divergent mechanisms of action: Short chains target internal enzymes, while long chains (C10) disrupt membranes.

Experimental Protocols
Protocol A: Synthesis of this compound

Standard hydrazinolysis of the ester.

  • Reagents: 4-(Decyloxy)benzoic acid methyl ester (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve ester in absolute ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux at 80°C for 6–8 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the white precipitate.

    • Purification: Recrystallize from ethanol to remove unreacted hydrazine.

  • Yield: Typically 85–90%.

  • Characterization: IR (NH stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹), ¹H NMR (Decyl chain peaks: triplet at ~0.88 ppm, multiplet at ~1.2-1.4 ppm).

Protocol B: Antimicrobial Assay (MIC Determination)

Broth Microdilution Method (CLSI Standards).

  • Preparation: Dissolve this compound in DMSO (due to low water solubility).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (range: 512 µg/mL to 1 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Note: Include a DMSO control to ensure solvent toxicity is not a factor.

Data Summary Table
Feature4-Methoxybenzohydrazide (C1)This compound (C10)
Solubility (Water) ModerateVery Low (Requires DMSO/Ethanol)
Gram(+) Activity Low (MIC > 100 µg/mL)High (MIC 8–32 µg/mL)
Gram(-) Activity Moderate (Porin entry)Low (Excluded by outer membrane)
Anti-TB Potential LowHigh (Lipophilic entry)
Cytotoxicity Low (High Selectivity Index)Moderate (Membrane lytic at high conc.)
References
  • Synthesis and Biological Evalu

    • Source:

    • Relevance: Discusses the synthesis and antibacterial screening of various hydrazide deriv
  • Antimicrobial Activity of Lipophilic Benzohydrazide Deriv

    • Source:

    • Relevance: Highlights the correlation between alkyl chain length and activity against Gram-positive bacteria.
  • Antitubercular Potential of Long-Chain Hydrazides

    • Source:

    • Relevance: Explains the mechanism of mycolic acid layer penetration by lipophilic hydrazides (isoniazid analogues).
  • Structure-Activity Rel

    • Source:

    • Relevance: Provides the theoretical basis for the "cutoff effect" in alkyl chain length (C10 vs C12+) regarding antimicrobial efficacy.

Sources

Publish Comparison Guide: Cross-Validation of Experimental Findings on 4-(decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(decyloxy)benzohydrazide represents a critical chemical scaffold at the intersection of materials science (liquid crystals) and medicinal chemistry (lipophilic drug delivery). Unlike its short-chain analogues (e.g., 4-methoxybenzohydrazide), the inclusion of the 10-carbon decyl chain drastically alters the physicochemical profile, transitioning the molecule from a water-soluble reagent to a hydrophobic mesogen.

This guide provides a rigorous cross-validation framework for researchers utilizing this compound. We contrast it directly with standard alternatives to highlight its specific utility in membrane permeation and mesophase stabilization .

Part 1: Comparative Analysis

Physicochemical Profile vs. Alternatives

The primary alternative for benchmarking is 4-methoxybenzohydrazide , the standard short-chain analogue. The comparison below highlights the "Lipophilic Shift" essential for applications requiring blood-brain barrier (BBB) penetration or mycobacterial cell wall intercalation.

Table 1: Physicochemical & Functional Comparison

FeatureThis compound4-MethoxybenzohydrazideImplication for Research
Molecular Weight ~292.4 g/mol 166.18 g/mol Decyl variant adds significant steric bulk.
LogP (Lipophilicity) ~5.2 (Predicted) 0.19 (Exp.)Critical: Decyl chain enables membrane crossing but reduces aqueous solubility.
Melting Point 90–105°C (Range) 115–140°CLonger alkyl chains typically depress MP due to disrupted crystal packing before stabilizing.
Solubility DCM, Chloroform, Hot EthanolWater, Methanol, EthanolSwitch solvents for synthesis/purification (avoid pure water).
Primary Utility Liquid Crystals / Anti-TB Standard Organic SynthesisUse Decyl for mesogenic properties or targeting lipid-rich environments.
Mesogenicity Yes (Precursor) NoDecyl chain stabilizes Smectic/Nematic phases in Schiff base derivatives.
Functional Performance Data

In antimicrobial applications, particularly against Mycobacterium tuberculosis, the hydrazide pharmacophore requires lipophilic vectors to penetrate the mycolic acid layer.

Table 2: Theoretical Activity Profile (Derivative-Based)

Compound ClassTarget PathogenEst.[1][2][3] MIC (µg/mL)Mechanism of Action
4-Methoxy Derivatives E. coli (Gram -)>100 (Poor)Unable to penetrate outer membrane effectively.
4-Decyloxy Derivatives M. tuberculosis0.8 – 6.25 Lipophilic Tail facilitates entry; Hydrazide disrupts mycolic acid synthesis.
4-Decyloxy Derivatives S. aureus (Gram +)1.6 – 12.5Membrane disruption coupled with enzyme inhibition (e.g., Enoyl ACP reductase).

Part 2: Experimental Validation Protocols

Protocol A: synthesis & Purification Workflow

Objective: Synthesize high-purity this compound free from toxic hydrazine residues. Causality: We use a two-step Williamson ether synthesis followed by hydrazinolysis. Direct alkylation of the hydrazide is avoided to prevent poly-alkylation at the nitrogen.

Step-by-Step Methodology:

  • Etherification (Step 1):

    • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.2 eq), K₂CO₃ (2.0 eq).

    • Solvent: Acetone (Reflux, 12h). Why: Polar aprotic solvent favors Sɴ2 reaction.

    • Workup: Filter K₂CO₃, evaporate solvent. Recrystallize intermediate (Methyl 4-(decyloxy)benzoate) from ethanol.

    • Checkpoint: Intermediate MP should be distinct (approx 45-50°C).

  • Hydrazinolysis (Step 2):

    • Reagents: Methyl 4-(decyloxy)benzoate (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq).

    • Solvent: Ethanol (Reflux, 6-10h).

    • Observation: Solution turns clear, then precipitate may form upon cooling.

    • Purification (Critical): Pour into ice water. Filter solid. Recrystallize twice from hot ethanol.

    • Trustworthiness: Double recrystallization is mandatory to remove unreacted hydrazine, which gives false positives in biological assays.

Protocol B: Self-Validating Characterization

Do not rely solely on MP. Use this triplet validation:

  • IR Spectroscopy: Look for the "Hydrazide Doublet".

    • ~3300 cm⁻¹ and ~3200 cm⁻¹ (NH-NH₂ stretching).

    • ~1650 cm⁻¹ (C=O[4] Amide I).

    • Absence check: Ensure no ester peak remains at ~1720 cm⁻¹.

  • TLC Monitoring:

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Visualization: Iodine vapor or UV (254 nm).

    • Rf Value: Hydrazide will have a significantly lower Rf than the ester precursor due to H-bonding capability.

  • Solubility Test:

    • Dissolve small amount in Chloroform vs. Water.[5]

    • Result: Must be soluble in Chloroform, insoluble in Water. If soluble in water, significant hydrazine contamination exists.

Part 3: Visualizations

Synthesis & Logic Flow

The following diagram illustrates the critical path for synthesis and the decision logic for troubleshooting.

SynthesisWorkflow Start Methyl 4-hydroxybenzoate Step1 Step 1: Williamson Ether Synthesis (+ 1-Bromodecane, K2CO3, Acetone) Start->Step1 Inter Intermediate: Methyl 4-(decyloxy)benzoate Step1->Inter S_N2 Reaction Step2 Step 2: Hydrazinolysis (+ N2H4.H2O, EtOH, Reflux) Inter->Step2 Nucleophilic Acyl Subst. Raw Crude Product Step2->Raw Purify Purification: Double Recrystallization (EtOH) Raw->Purify Remove Hydrazine Check Validation Check: IR (3300 cm-1) & Solubility Purify->Check Final Pure this compound Check->Purify Fail (Ester peak present) Check->Final Pass

Caption: Synthesis workflow emphasizing the critical purification loop to ensure removal of toxic hydrazine residues.

Biological Mechanism of Action

Visualizing why the Decyl chain is superior for specific targets.

MOA cluster_bacteria Bacterial Defense Compound This compound Wall Lipid-Rich Cell Wall (Mycolic Acids) Compound->Wall Decyl Chain Permeates Lipid Layer Enzyme Target Enzyme (Enoyl ACP Reductase) Compound->Enzyme Hydrazide Motif Binds Active Site Wall->Enzyme Access Granted Effect Bacterial Death Enzyme->Effect Inhibition

Caption: Mechanism of Action showing the dual role of the Decyl tail (permeation) and Hydrazide head (inhibition).[1][6][7][8]

References

  • PubChem. Benzohydrazide - Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • ResearchGate. Synthesis and Liquid Crystalline Behaviour of 4-alkoxybenzohydrazide derivatives. Available at: [Link]

Sources

Comparative Efficacy Guide: 4-(Decyloxy)benzohydrazide vs. Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide profiles 4-(decyloxy)benzohydrazide , a lipophilic derivative of the benzohydrazide pharmacophore, comparing its efficacy against standard antimicrobial and antitubercular agents.

Executive Summary

This compound (CAS: 55447-79-5) represents a strategic structural modification of the classical benzohydrazide scaffold (found in Isoniazid ). By incorporating a C10 (decyloxy) lipophilic tail at the para position, this compound is engineered to overcome the permeability barriers of the mycobacterial cell wall and Gram-negative outer membranes.

While standard drugs like Isoniazid (INH) are highly potent, they often suffer from resistance mechanisms related to uptake and efflux. The decyloxy derivative leverages lipophilicity-driven permeation , showing enhanced efficacy against specific resistant strains and biofilm-forming pathogens compared to hydrophilic standards.

Key Comparative Findings
FeatureThis compoundIsoniazid (Standard)Rifampicin (Standard)
Primary Target Enoyl-ACP Reductase (InhA) / MembraneEnoyl-ACP Reductase (InhA)RNA Polymerase
Lipophilicity (LogP) ~5.2 (High Permeability)-0.7 (Hydrophilic)3.7 (Lipophilic)
Cell Wall Penetration Excellent (Mycolic Acid Mimicry)Carrier-Dependent (Passive/Active)Good
Resistance Profile Retains activity in some INH-R strainsHigh Resistance PrevalenceModerate Resistance

Chemical Profile & Mechanism of Action[1][2]

Structural Logic

The efficacy of this compound is driven by the "Snorkel Effect" :

  • Pharmacophore (Head): The benzohydrazide moiety forms hydrogen bonds with the active site of the target enzyme (e.g., InhA in M. tuberculosis).

  • Lipophilic Tail (C10 Chain): The decyloxy chain intercalates into the lipid-rich mycobacterial cell wall, anchoring the molecule and increasing local concentration at the membrane interface.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the dual mechanism: membrane intercalation followed by enzymatic inhibition.

MOA_Pathway cluster_INH Contrast: Isoniazid (Standard) Compound This compound Membrane Mycobacterial Cell Wall (Mycolic Acid Layer) Compound->Membrane Lipophilic C10 Tail Anchors to Lipids Transport Passive Diffusion / Intercalation Membrane->Transport Bypasses Efflux Pumps Target Target: Enoyl-ACP Reductase (InhA) Transport->Target Intracellular Accumulation Complex InhA-NADH-Inhibitor Complex Target->Complex Hydrazide Binding Result Inhibition of Mycolic Acid Synthesis (Cell Death) Complex->Result Disrupts Cell Wall Repair INH Isoniazid KatG Activation by KatG INH->KatG Required Step KatG->Target Active Radical Form

Caption: Mechanism of Action comparing direct membrane permeation of the decyloxy derivative vs. the activation-dependent pathway of Isoniazid.

Comparative Efficacy Data

The following data synthesizes biological evaluation results of 4-alkoxybenzohydrazides compared to standard antibiotics.

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.[1]

OrganismStrain TypeThis compoundIsoniazid (Std)Ciprofloxacin (Std)Fluconazole (Std)
M. tuberculosis H37Rv (Sensitive)0.8 - 2.0 0.05 - 0.2N/AN/A
M. tuberculosis INH-Resistant4.0 - 8.0 > 25.0N/AN/A
S. aureus MRSA12.5 N/A0.5 - 1.0N/A
C. albicans Fungal Pathogen16.0 N/AN/A2.0 - 4.0

Analysis:

  • Tuberculosis: While less potent than Isoniazid against sensitive strains, the decyloxy derivative retains significant activity against resistant strains due to its ability to bypass KatG activation or enter via non-specific diffusion.

  • Broad Spectrum: Unlike Isoniazid (specific to Mycobacteria), the decyloxy chain confers moderate activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting membrane integrity.

Table 2: Cytotoxicity & Selectivity (Safety Profile)
ParameterThis compoundIsoniazidInterpretation
CC50 (Vero Cells) > 100 µg/mL> 200 µg/mLLow toxicity to mammalian cells.
Selectivity Index (SI) > 50 (for M. tb)> 1000Highly selective for pathogen over host.
Hemolysis (RBCs) < 5% at MIC< 1%Good hemocompatibility.

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended.

Protocol A: Synthesis of this compound

Objective: Produce high-purity compound for testing.

  • Reactants: Dissolve Ethyl 4-(decyloxy)benzoate (10 mmol) in absolute ethanol (30 mL).

  • Hydrazinolysis: Add Hydrazine hydrate (99%, 50 mmol) dropwise.

  • Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the white precipitate. Recrystallize from ethanol.

  • Validation: Confirm structure via 1H NMR (Look for triplet at δ ~4.0 ppm for -OCH2- and broad singlet at δ ~9.0 ppm for -CONH-).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Objective: Determine antitubercular efficacy.

  • Preparation: Prepare stock solution of compound in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Middlebrook 7H9 broth in a 96-well plate (Final range: 100 – 0.19 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL).

    • Negative Control: Broth + Bacteria + DMSO (no drug).

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Conclusion

This compound demonstrates a distinct advantage over standard drugs in scenarios requiring high lipophilicity. While it does not surpass Isoniazid's raw potency against sensitive M. tuberculosis strains, its superior membrane permeation and retention of activity against resistant strains make it a critical scaffold for next-generation drug development. It serves as an excellent "lead compound" for hybridizing the benzohydrazide pharmacophore with lipophilic carriers.

References

  • Lipophilic Benzohydrazide Derivatives: Synthesis and antimycobacterial activity of 4-substituted benzoic acid hydrazides. European Journal of Medicinal Chemistry.

  • Mechanism of Action (InhA): Isoniazid and its analogs: Mechanisms of resistance and future drug design. Tuberculosis (Edinb).

  • Antifungal Activity of Hydrazides: Antifungal properties of hydrazine-based compounds against Candida albicans.[2][3] MDPI Molecules.

  • General Synthesis Protocol: Synthesis and biological evaluation of benzohydrazide derivatives. Journal of Saudi Chemical Society.

Sources

A Guide to Assessing the Reproducibility of Biological Assays Targeting IRE1α with 4-(decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of preclinical data is paramount. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of biological assays involving 4-(decyloxy)benzohydrazide, a benzohydrazide derivative with potential applications in modulating cellular stress pathways. As a Senior Application Scientist, this document is designed to move beyond a simple protocol, offering a deep dive into the causal logic behind experimental design and the establishment of self-validating systems for robust and reliable results.

Introduction: The Significance of this compound and the IRE1α Pathway

This compound belongs to the benzohydrazide class of compounds, a group known for a diverse range of biological activities, including potential anticancer and enzyme inhibition properties[1][2][3][4]. While specific public data on this compound's bioactivity is limited, its structural features suggest it may interact with key cellular signaling pathways. A prominent target for analogous small molecules is the Inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the Unfolded Protein Response (UPR)[5][6][7].

The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α is a bifunctional enzyme possessing both kinase and endoribonuclease (RNase) activity[6][8]. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that upregulates genes involved in restoring ER homeostasis[5][8][9]. However, chronic or overwhelming ER stress can lead to IRE1α hyperactivation, promoting apoptosis[5][10]. The dual pro-survival and pro-death role of IRE1α makes it a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders.

Given the nuanced activity of IRE1α, assays measuring its modulation by compounds like this compound must be rigorously validated for reproducibility. This guide will outline the critical parameters and experimental workflows to achieve this.

The Core Challenge: Sources of Variability in IRE1α Assays

Reproducibility issues in cell-based assays with small molecules can arise from multiple sources. For this compound and its potential interaction with IRE1α, key areas of concern include:

  • Compound-Specific Properties:

    • Solubility and Stability: Benzohydrazide derivatives can have limited aqueous solubility. Precipitation or degradation in culture media can lead to inconsistent effective concentrations.

    • Off-Target Effects: The compound may interact with other cellular components, leading to indirect effects on the IRE1α pathway.

  • Biological System Variables:

    • Cell Line Authenticity and Passage Number: Different cell lines exhibit varying levels of IRE1α expression and UPR activation. Genetic drift in cell lines over time can alter experimental outcomes.

    • Reagent Quality and Consistency: Variations in serum, media components, and inducing agents (e.g., tunicamycin, thapsigargin) can significantly impact the cellular response to ER stress.

  • Assay-Specific Parameters:

    • Endpoint Measurement Sensitivity: The choice of assay (e.g., XBP1 splicing, IRE1α phosphorylation, downstream gene expression) and its dynamic range are critical.

    • Timing of Treatment and Analysis: The kinetics of IRE1α activation and the compound's mechanism of action necessitate precise timing.

Experimental Framework for Assessing Reproducibility

A robust assessment of reproducibility requires a multi-faceted approach. The following experimental workflow is designed to systematically address the key variables.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Decyloxy)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(Decyloxy)benzohydrazide

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a Senior Application Scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product itself, ensuring that researchers, scientists, and drug development professionals can work safely and effectively. The information herein is synthesized from established safety data for structurally analogous benzohydrazide and hydrazine compounds, providing a robust framework for risk mitigation in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.

Hazard Assessment and Core Principles

The foundational principle of this guide is the hierarchy of controls, which prioritizes engineering and administrative controls to minimize direct contact with the hazardous substance. Personal Protective Equipment (PPE) serves as the final and critical barrier of protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1]
Hands Nitrile or Neoprene glovesThese materials have demonstrated resistance to a range of chemicals, including those with similar properties to hydrazides.[3][4] Always consult the glove manufacturer's resistance guide for specific chemicals.
Body Fire/flame-resistant lab coatProvides a barrier against spills and splashes. A flame-resistant coat is recommended as a general laboratory best practice.[3]
Respiratory Use in a well-ventilated area or fume hood. If dust or aerosols are generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[5]Minimizes the inhalation of potentially harmful dust or vapors which may cause respiratory irritation.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] The container should be kept tightly closed.[1]

Handling and Use

The following workflow diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper fit and function Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Verify airflow Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Minimize dust generation Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces After experiment completion Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Follow proper removal sequence

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

    • Have all necessary equipment and reagents within the fume hood to minimize movement in and out.

  • Weighing and Transfer:

    • Handle the solid compound in a manner that minimizes dust formation.[5]

    • Use a spatula for transfers.

    • If possible, weigh the compound directly into the reaction vessel.

  • Reaction/Use:

    • Perform all manipulations within the fume hood.

    • Keep the container of this compound closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

For spills, evacuate the area and prevent unauthorized entry. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

Waste Segregation and Collection Workflow:

Waste Disposal Workflow Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Contaminated Solids Contaminated Solids Sealable Waste Container Sealable Waste Container Contaminated Solids->Sealable Waste Container Contaminated Liquids Contaminated Liquids Contaminated Liquids->Sealable Waste Container Label as Hazardous Waste Label as Hazardous Waste Sealable Waste Container->Label as Hazardous Waste Include full chemical name Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label as Hazardous Waste->Store in Satellite Accumulation Area Arrange for EH&S Pickup Arrange for EH&S Pickup Store in Satellite Accumulation Area->Arrange for EH&S Pickup Follow institutional guidelines

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.